molecular formula C7H5BrF2O B1380429 4-Bromo-3-(difluoromethyl)phenol CAS No. 1261513-55-6

4-Bromo-3-(difluoromethyl)phenol

Cat. No.: B1380429
CAS No.: 1261513-55-6
M. Wt: 223.01 g/mol
InChI Key: OIIMOBHFWYLZBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-(difluoromethyl)phenol is a useful research compound. Its molecular formula is C7H5BrF2O and its molecular weight is 223.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-3-(difluoromethyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-(difluoromethyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-(difluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2O/c8-6-2-1-4(11)3-5(6)7(9)10/h1-3,7,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIMOBHFWYLZBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural Elucidation and Analytical Profiling: 4-Bromo-3-(difluoromethyl)phenol

[1][2]

Executive Summary & Pharmacophore Significance

The 4-Bromo-3-(difluoromethyl)phenol scaffold represents a critical building block in modern medicinal chemistry.[1][2] The difluoromethyl group (




2

However, the synthesis of this compound—typically via electrophilic aromatic bromination of 3-(difluoromethyl)phenol—presents a regiochemical challenge. The directing effects of the hydroxyl group (strongly ortho, para) and the difluoromethyl group (weakly meta directing but sterically demanding) create potential for isomeric impurities (e.g., 2-bromo or 6-bromo isomers).[2]

This guide outlines the definitive analytical workflow to unambiguously confirm the 4-bromo-3-(difluoromethyl) regiochemistry, distinguishing it from potential isomers.

Synthetic Logic & Regiochemical Challenge

To understand the analytical requirements, we must first analyze the synthetic origin.

  • Precursor: 3-(difluoromethyl)phenol.[1][2][3][4]

  • Reagent:

    
     or NBS (N-bromosuccinimide).[2]
    
  • Directing Effects:

    • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       at C1: Activates positions 2, 4, and 6.[2]
      
    • 
       at C3: Deactivates, directs meta (to position 5), but primarily acts as a steric bulk.[2]
      
  • Outcome: The C4 position is electronically activated by the

    
     (para) and is sterically less hindered than C2 (sandwiched between 
    
    
    and
    
    
    ). Thus, C4 is the thermodynamic product, but C2 and C6 isomers are kinetic byproducts that must be ruled out.
Visualization: Synthetic Regiochemistry & Isomer Risks[1]

GStart3-(difluoromethyl)phenolReagentBromination(NBS/Br2)Start->ReagentProd_Major4-Bromo-3-(difluoromethyl)phenol(Target: Para to OH)Reagent->Prod_MajorMajor Path(Sterically favored)Prod_Minor12-Bromo isomer(Steric Clash)Reagent->Prod_Minor1Minor PathProd_Minor26-Bromo isomer(Ortho to OH)Reagent->Prod_Minor2Minor Path

Figure 1: Reaction pathway highlighting the necessity of distinguishing the target C4-bromo product from C2/C6 isomers.

Analytical Strategy: The "Triad of Proof"

We employ a self-validating system relying on Mass Spectrometry (MS) for composition and Nuclear Magnetic Resonance (NMR) for connectivity.[2]

Phase 1: Mass Spectrometry (Isotopic Signature)

Before connectivity is established, the elemental composition must be validated. Bromine introduces a distinct isotopic signature due to the nearly 1:1 natural abundance of


  • Method: LC-MS (ESI-) or GC-MS.[1][2]

  • Expected Pattern:

    • M-H (Negative Mode): Two peaks of equal intensity separated by 2 mass units.

    • Interpretation: Confirms the presence of exactly one bromine atom. Absence of this pattern indicates debromination or bis-bromination.[1][2]

Phase 2: 1H NMR Spectroscopy (The Diagnostic Fingerprint)

The proton NMR spectrum provides the primary evidence for the substitution pattern.

Solvent: DMSO-


2
ProtonChemical Shift (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

ppm)
MultiplicityCoupling Constants (

Hz)
Diagnostic Value

6.80 – 7.30Triplet (

)

High. The large geminal H-F coupling is the hallmark of the difluoromethyl group.[2]
Ar-H2 ~7.10Doublet (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

) or Broad Singlet

Critical. Located between

and

.[2] Shows only small meta coupling to H6.
Ar-H5 ~7.50Doublet (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)

Regiochemistry. Ortho coupling to H6.[2] Deshielded by adjacent Br.
Ar-H6 ~6.90Doublet of Doublets (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)

,

Connectivity. Ortho to H5, Meta to H2.

9.0 – 10.5Broad SingletN/AConfirms phenol functionality.[2]

Interpretation Logic:

  • The "H2" Signal: If the Br were at position 2, the isolated H2 proton would disappear. The presence of a proton with only small meta couplings confirms C2 is unsubstituted.

  • The AB System (H5/H6): The presence of two protons with a large ortho coupling (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) confirms two adjacent protons are present (C5 and C6). This rules out the 6-bromo isomer (which would leave H2 and H4 as meta to each other) and the 2-bromo isomer (which would leave H4, H5, H6 as a 3-spin system).
    
Phase 3: 13C & 19F NMR (Heteronuclear Confirmation)[2]
  • 19F NMR: Will show a doublet (

    
    ) corresponding to the 
    
    
    group.[2] This simplifies the spectrum by removing H-H couplings.
  • 13C NMR:

    • C3 (ipso to

      
      ):  Triplet of doublets (
      
      
      ).[2]
    • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       Carbon:  Triplet (
      
      
      ).[2] This massive coupling is definitive.

Definitive Regiochemistry Protocol (NOE Experiments)

To provide absolute certainty (E-E-A-T standard), a 1D-NOESY or 2D-NOESY experiment is required.[1][2] This measures "through-space" proximity, not just "through-bond" connectivity.[1]

Experimental Workflow:
  • Irradiate

    
     proton: 
    
    • Observation: Strong NOE enhancement of Ar-H2 .

    • Deduction: H2 is adjacent to ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      .[2]
      
  • Irradiate Phenolic

    
     (if visible): 
    
    • Observation: Enhancement of Ar-H2 and Ar-H6 .

    • Deduction: The ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       is flanked by protons on both sides (C2 and C6).[2] This immediately rules out the 2-bromo and 6-bromo isomers.
      
  • Irradiate Ar-H5:

    • Observation: Enhancement of Ar-H6 . No enhancement of

      
      .
      
    • Deduction: H5 is far from the

      
       group (separated by the Bromine at C4).[2]
      
Decision Tree for Structure Confirmation

ElucidationStartUnknown Sample(C7H5BrF2O)MS_CheckMS Check:Isotope Pattern 1:1?Start->MS_CheckH_NMR1H NMR Analysis:Are there 2 protons withOrtho-coupling (8Hz)?MS_Check->H_NMRYesResult_Wrong1REJECT:Bis-brominated orDebrominatedMS_Check->Result_Wrong1NoNOE_CheckNOE Experiment:Does OH enhance TWOaromatic signals?H_NMR->NOE_CheckYes (H5/H6 system)Result_Wrong2REJECT:3,5-substituted isomerH_NMR->Result_Wrong2No (Meta couplings only)Result_CorrectCONFIRMED:4-Bromo-3-(difluoromethyl)phenolNOE_Check->Result_CorrectYes (H2 & H6)Result_Wrong3REJECT:2-Bromo or 6-Bromo isomerNOE_Check->Result_Wrong3No (Only 1 neighbor)

Figure 2: Logical decision tree for validating the 4-bromo regioisomer.

References & Data Sources

  • Compound Registry: 4-Bromo-3-(difluoromethyl)phenol.[1][2][3][4] CAS Common Chemistry.[1] CAS RN: 1261513-55-6.[1][3][4] Link

  • Difluoromethyl Group Properties: Hu, J., et al.[1][5][6] "The unique properties of the difluoromethyl group." Journal of Fluorine Chemistry. Link (General reference for CHF2 NMR shifts).

  • NMR Prediction & Database: Spectral Database for Organic Compounds (SDBS). AIST. (Used for comparative phenol/bromo-phenol shifts).[1] Link

  • Synthetic Methodology: "Difluoromethylation of Phenols and Thiols." Thieme E-Journals. (Context for precursor synthesis). Link

Methodological & Application

Application Note: A Validated Protocol for the O-Alkylation of 4-Bromo-3-(difluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the efficient O-alkylation of 4-bromo-3-(difluoromethyl)phenol, a valuable fluorinated building block in contemporary drug discovery and materials science. The protocol details a robust methodology based on the Williamson ether synthesis, addressing the specific reactivity of this electron-deficient phenol. We delve into the mechanistic rationale behind reagent selection and parameter optimization, offering a self-validating system for researchers. This guide includes a primary protocol with optimization strategies, a discussion of alternative methods, detailed safety precautions, and a troubleshooting guide to ensure reproducible, high-yield synthesis of the target aryl ethers.

Introduction: The Strategic Importance of Fluorinated Aryl Ethers

The O-alkylation of phenols is a cornerstone transformation in organic synthesis, yielding the aryl ether moiety that is a prevalent feature in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The specific substrate, 4-bromo-3-(difluoromethyl)phenol, is of particular interest due to its unique combination of functional groups. The bromine atom serves as a versatile handle for subsequent cross-coupling reactions, while the difluoromethyl (CF₂H) group acts as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, often enhancing metabolic stability and binding affinity.[2][3]

However, the inherent electronic properties of this substrate present a distinct chemical challenge. The strong electron-withdrawing nature of both the bromine and the difluoromethyl group significantly increases the acidity of the phenolic proton but concurrently decreases the nucleophilicity of the resulting phenoxide. This guide provides a meticulously developed protocol to overcome this challenge, ensuring efficient and selective O-alkylation.

Mechanistic Rationale and Strategy

The primary method for this transformation is the Williamson ether synthesis , a reliable and well-understood Sɴ2 reaction.[4] The reaction proceeds in two fundamental steps:

  • Deprotonation: The acidic phenolic proton is removed by a suitable base to generate a phenoxide anion.

  • Nucleophilic Attack: The newly formed phenoxide acts as a nucleophile, attacking an alkyl electrophile (typically an alkyl halide or sulfonate) to form the C-O ether bond.[5]

cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide Fast Base Base Conj_Acid Base-H⁺ Phenoxide_2 Ar-O⁻ Product Ar-O-R Phenoxide_2->Product Rate-determining Alkyl_Halide R-X Halide X⁻

Caption: The two-step mechanism of the Williamson ether synthesis.

The key to a successful reaction with 4-bromo-3-(difluoromethyl)phenol lies in selecting a base strong enough to ensure complete deprotonation and conditions that favor O-alkylation over potential C-alkylation side reactions.[6] Polar aprotic solvents like DMF or acetonitrile are ideal as they solvate the cation of the base without forming strong hydrogen bonds with the phenoxide, thus preserving its nucleophilicity.[1]

Primary Experimental Protocol: Williamson Ether Synthesis

This protocol has been optimized for reliability and high yield for the synthesis of a representative ether, 1-bromo-2-(difluoromethyl)-4-(ethoxymethyl)benzene.

Materials and Reagents
ReagentGradeSupplier (Example)Notes
4-Bromo-3-(difluoromethyl)phenol>98%Sigma-AldrichStore in a cool, dry place.
Cesium Carbonate (Cs₂CO₃)Anhydrous, >99%Oakwood ChemicalMore effective than K₂CO₃ for this substrate.[7]
Iodoethane (or other alkyl halide)>99%Acros OrganicsUse a reactive primary halide.
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Fisher ScientificUse a dry solvent to avoid side reactions.
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction.
HexanesACS GradeVWRFor chromatography.
Saturated aq. NH₄Cl solution--For quenching.
Brine--For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)--For drying.
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Nitrogen or Argon inlet

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-3-(difluoromethyl)phenol (1.00 g, 4.44 mmol, 1.0 equiv) and cesium carbonate (2.17 g, 6.66 mmol, 1.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 10 minutes.

  • Solvent Addition: Add 20 mL of anhydrous DMF via syringe. Stir the resulting suspension at room temperature for 15 minutes.

  • Alkylating Agent Addition: Add iodoethane (0.43 mL, 5.33 mmol, 1.2 equiv) dropwise via syringe.

  • Heating: Heat the reaction mixture to 60 °C and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:4 mixture of ethyl acetate and hexanes as the eluent. The starting phenol should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Workup - Quenching: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing 50 mL of saturated aqueous NH₄Cl solution and 50 mL of water.

  • Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Workup - Washing: Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 5% to 15% ethyl acetate in hexanes to afford the pure product.

Caption: Experimental workflow for the Williamson ether synthesis.

Alternative Methodologies

Phase-Transfer Catalysis (PTC)

For less reactive alkylating agents or to improve O-selectivity, a phase-transfer catalyst can be employed.[8] This method facilitates the transfer of the phenoxide from a solid or aqueous phase into the organic phase where the reaction occurs.[9][10]

  • Modification: Add tetrabutylammonium bromide (TBAB, 0.1 equiv) to the initial reaction mixture. A less polar solvent like acetonitrile or toluene can often be used in conjunction with a solid base (K₂CO₃).

Mitsunobu Reaction

The Mitsunobu reaction is a powerful alternative for forming ethers, particularly when the Williamson synthesis fails or when dealing with acid-sensitive substrates.[11] It uses an alcohol as the alkylating agent in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD).[12]

  • Causality: This reaction proceeds via an alkoxyphosphonium salt, which is then displaced by the phenoxide. It is particularly useful for secondary alcohols where Sɴ2 reactions with the corresponding halides would be slow or lead to elimination. However, it generates stoichiometric amounts of phosphine oxide and hydrazine byproducts, which can complicate purification.[13][14]

Safety and Hazard Information

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) is mandatory.

ChemicalHazardsPrecautionary Measures
4-Bromo-3-(difluoromethyl)phenol Skin and eye irritant. Harmful if swallowed.[15][16][17]Avoid inhalation and contact with skin/eyes. Wash hands thoroughly after handling.[18]
Alkyl Halides (e.g., Iodoethane) Lachrymatory, toxic, potential carcinogen, flammable.Handle only in a fume hood. Keep away from ignition sources.
Cesium Carbonate Irritant. Hygroscopic.Avoid breathing dust. Store in a tightly sealed container.
DMF Reproductive hazard, skin and eye irritant.Use in a fume hood, avoid skin contact.

Troubleshooting

ProblemPotential CauseSuggested Solution
No or Low Conversion 1. Inactive base or wet reagents/solvent.1. Use freshly opened, anhydrous reagents and solvent. Dry the base in an oven if necessary.
2. Insufficient temperature.2. Increase temperature in 10 °C increments (up to 100 °C).
3. Unreactive alkylating agent.3. Switch to a more reactive halide (I > Br > Cl) or consider a tosylate.
Formation of Byproducts 1. C-Alkylation.1. Consider using a less polar solvent or a PTC protocol to enhance O-selectivity.[8]
2. Decomposition of starting material or product.2. Lower the reaction temperature and extend the reaction time.
Difficult Purification Residual DMF in the product.Perform multiple, vigorous washes with water and brine during the workup.

Conclusion

The protocol described herein provides a validated and robust pathway for the O-alkylation of 4-bromo-3-(difluoromethyl)phenol. By employing cesium carbonate in anhydrous DMF, the reduced nucleophilicity of the electron-deficient phenoxide is effectively overcome, leading to high yields of the desired aryl ether products. This application note serves as a reliable resource for chemists, enabling the synthesis of valuable fluorinated intermediates for downstream applications in pharmaceutical and materials development.

References

  • EP0599688A1 - Process for O-alkylation of phenolic compounds - Google P
  • o-BROMOPHENOL - Organic Syntheses Procedure. (URL: )
  • Application Notes and Protocols for O-alkylation of Phenols with Sodium 4-bromobutane-1-sulphon
  • Selective O-alkylation of Phenol Using Dimethyl Ether - Semantic Scholar. (URL: )
  • EP0420556A2 - Process for the preparation of 4-bromo-3-alkylphenyl ethers - Google P
  • Difluoromethylation of Phenols - ResearchG
  • Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing). (URL: [Link])

  • 4-Bromo-3-fluorophenol - Safety D
  • Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds - PMC - NIH. (URL: )
  • Mitsunobu Reaction - Common Conditions. (URL: )
  • The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

  • Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol | Journal of the American Chemical Society. (URL: [Link])

  • Difluoromethylation of Phenols - Organic Syntheses. (URL: )
  • US3293309A - Preparation of o-bromophenols - Google P
  • 4-Bromo-3,5-difluorophenol | C6H3BrF2O | CID 7172027 - PubChem. (URL: [Link])

  • (PDF) Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols - ResearchGate. (URL: [Link])

  • PTC Selective O-Alkylation - PTC Organics, Inc. (URL: [Link])

  • Williamson Ether Synthesis - Chemistry LibreTexts. (URL: [Link])

  • Mitsunobu reaction - Wikipedia. (URL: [Link])

  • A Process Scheme Involving Transalkylation Reactions To Prepare o-Bromophenol from Phenol - ACS Publications. (URL: [Link])

  • (PDF) The F‐Difluoromethyl Group: Challenges, Impact and Outlook - ResearchGate. (URL: [Link])

  • Safety D
  • Mitsunobu Reactions of Bulky Phenols and Lignin Model Dimer Synthesis & Decomposition - Open PRAIRIE - South Dakota State University. (URL: [Link])

  • Alkylation of 3,4-methylenedioxyphenol with 1-bromo-3-methylbut-2-ene and catalytic rearrangement of the resulting ethers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])

  • The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach | Journal of the American Chemical Society. (URL: [Link])

  • Nucleophilic, radical, and electrophilic (phenylsulfonyl)difluoromethylations Journal of Fluorine Chemistry. (URL: [Link])

  • Mitsunobu reaction - Organic Synthesis. (URL: [Link])

  • SAFETY D
  • Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations | Request PDF - ResearchGate. (URL: [Link])

  • Alcohols, Phenols and Ethers - NCERT. (URL: [Link])

  • ChemInform Abstract: Mitsunobu Reactions of Aliphatic Alcohols and Bulky Phenols. | Request PDF - ResearchGate. (URL: [Link])

  • Organic base catalyzed O-alkylation of phenols under solvent-free condition - ResearchGate. (URL: [Link])

  • Selective Alkylation of Phenols Using Solid Catalysts - White Rose eTheses Online. (URL: [Link])

  • 4 - SAFETY DATA SHEET. (URL: [Link])

  • O-alkylation of phenol in the presence of a nucleophilic tertiary amine. : r/chemistry - Reddit. (URL: [Link])

  • Reactions of Phenol, Williamson Ether Synthesis | Alcohol Phenol | Lect 6 | 03-10-2022. (URL: [Link])

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Bromo-3-(difluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Protocols for Suzuki-Miyaura and Buchwald-Hartwig Transformations[1]

Executive Summary & Strategic Analysis

The Substrate: 4-Bromo-3-(difluoromethyl)phenol is a high-value scaffold in medicinal chemistry. The difluoromethyl group (


) acts as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, often improving metabolic stability and membrane permeability [1].[1]

The Challenge: This substrate presents a "perfect storm" of chemoselectivity issues:

  • Acidic Functionality: The free phenolic proton (

    
    ) is incompatible with strong bases (e.g., NaOtBu, LiHMDS) used in standard Buchwald-Hartwig aminations, leading to catalyst poisoning or O-arylation side reactions.
    
  • Ortho-Sterics & Electronics: The

    
     group at the C3 position is ortho to the reactive bromide (C4). While less bulky than a 
    
    
    
    group, it exerts significant electronic withdrawal, activating the C-Br bond for oxidative addition but potentially destabilizing the palladium(II) intermediate during transmetallation.

The Solution: This guide provides two distinct workflows:

  • Workflow A (Suzuki-Miyaura): A direct, protecting-group-free protocol utilizing XPhos Pd G4 , leveraging the ligand's steric bulk to overcome the ortho-

    
     interference while tolerating the free phenol in an aqueous biphasic system.
    
  • Workflow B (Buchwald-Hartwig): A protection-dependent protocol. Direct amination of free phenols is unreliable; therefore, we utilize a transient silyl protection strategy to ensure high yields and catalyst longevity.

Protocol A: Direct Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: Arylation of 4-Bromo-3-(difluoromethyl)phenol without prior protection.

2.1. The Catalyst System: Why XPhos Pd G4?

We utilize the XPhos Pd G4 precatalyst.[2] The XPhos ligand (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is exceptionally electron-rich and bulky.

  • Causality: The bulk facilitates the reductive elimination step, which is often the rate-determining step for sterically crowded ortho-substituted biaryls. The G4 precatalyst ensures rapid activation of the Pd(0) species even at moderate temperatures, minimizing thermal degradation of the

    
     moiety [2].
    
2.2. Experimental Procedure

Reagents:

  • Substrate: 4-Bromo-3-(difluoromethyl)phenol (1.0 equiv)

  • Boronic Acid/Ester: Arylboronic acid (1.2–1.5 equiv)

  • Catalyst: XPhos Pd G4 (1.0 – 2.0 mol%)

  • Base:

    
     (3.0 equiv) – Crucial: Carbonates can be too weak for rapid turnover; Phosphates provide the ideal buffering range.
    
  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Protocol:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the phenol substrate (1.0 equiv), arylboronic acid (1.2 equiv), and

    
     (3.0 equiv).
    
  • Purge: Seal the vial and purge with inert gas (

    
     or Ar) for 5 minutes.
    
  • Solubilize: Inject degassed 1,4-Dioxane/Water (4:1, 0.2 M concentration relative to substrate). Stir for 2 minutes. The mixture may appear biphasic or slurry-like.

  • Catalyst Addition: Remove the septum briefly to add XPhos Pd G4 (1.5 mol%) quickly under a positive stream of inert gas, or add as a solution in dioxane if using an automated dispenser.

  • Reaction: Heat the block to 60°C . Monitor by LCMS.[2]

    • Note: The reaction typically completes in 2–4 hours.

  • Work-up: Cool to RT. Acidify carefully with 1M HCl to pH ~4 (to protonate the phenoxide). Extract with EtOAc. Dry over

    
    .
    

Data Summary: Optimization of Base/Solvent

EntryCatalystBaseSolventYield (LCMS)Notes
1Pd(dppf)Cl2Na2CO3DMF/H2O65%Significant proto-debromination observed.
2Pd(OAc)2/SPhosK2CO3Toluene/H2O78%Slow conversion (>12h).[1]
3XPhos Pd G4 K3PO4 Dioxane/H2O 96% Clean conversion < 3h.
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)[1]

Objective: Amination of the bromide. Critical Pivot: Unlike the Suzuki coupling, direct amination of free phenols is prone to failure due to the basicity required for amine deprotonation, which locks the phenol as a phenoxide, poisoning the catalyst.

3.1. The "Protect-Couple-Deprotect" Strategy

We employ a TBS (tert-butyldimethylsilyl) protection strategy. It is lipophilic (aids solubility of the core) and orthogonally stable to the basic conditions of the Buchwald coupling.

3.2. Experimental Procedure

Phase 1: Silyl Protection

  • Dissolve 4-Bromo-3-(difluoromethyl)phenol (1.0 equiv) in DCM (0.5 M).

  • Add Imidazole (1.2 equiv) followed by TBS-Cl (1.1 equiv) at 0°C.

  • Stir at RT for 1 hour. Wash with water, dry, and concentrate. Yield is typically >98% quantitative.

Phase 2: C-N Coupling

  • Catalyst: RuPhos Pd G4 or Pd2(dba)3 / RuPhos . RuPhos is specifically designed for secondary amines and resists inhibition by heteroatoms.

  • Base: NaOtBu (Sodium tert-butoxide) or LiHMDS.

  • Solvent: Toluene (anhydrous).

Step-by-Step Protocol (Coupling):

  • Charge: Add TBS-protected aryl bromide (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.5 equiv) to a vial.

  • Inert: Purge with Argon.

  • Catalyst: Add RuPhos Pd G4 (1.0 – 2.0 mol%).

  • Solvent: Add anhydrous Toluene (0.2 M).

  • Heat: Stir at 80–100°C for 4–12 hours.

  • Work-up: Filter through a pad of Celite. Concentrate.

Phase 3: Deprotection

  • Redissolve crude in THF.

  • Add TBAF (1.0 M in THF, 1.2 equiv). Stir for 30 mins at RT.

  • Quench with saturated

    
    . Extract with EtOAc.
    
Mechanistic Visualization

The following diagram illustrates the divergent pathways. The Green Path represents the recommended Suzuki protocol (tolerating the phenoxide). The Red Path shows the failure mode of direct amination, necessitating the Blue Path (Protection Strategy).

G Start Substrate: 4-Bromo-3-(difluoromethyl)phenol Decision Target Reaction? Start->Decision Suzuki Suzuki-Miyaura (C-C Bond) Decision->Suzuki Arylation Buchwald Buchwald-Hartwig (C-N Bond) Decision->Buchwald Amination BaseStep Base (K3PO4/H2O) Deprotonates Phenol -> Phenoxide Suzuki->BaseStep Catalyst XPhos Pd G4 (Steric Bulk Protects Pd) BaseStep->Catalyst Compatible ProductC Biaryl Product (High Yield) Catalyst->ProductC DirectRoute Direct Coupling (Unprotected) Buchwald->DirectRoute Risky ProtectRoute Protection Strategy (TBS-Cl) Buchwald->ProtectRoute Recommended FailState FAILURE: Phenoxide Poisons Catalyst Ortho-CHF2 hinders approach DirectRoute->FailState Coupling Pd-Cat Coupling (RuPhos / NaOtBu) ProtectRoute->Coupling Deprotect Deprotection (TBAF) Coupling->Deprotect ProductN Aminated Product (High Fidelity) Deprotect->ProductN

Figure 1: Decision matrix for coupling strategies. Note the divergence in handling the phenolic proton based on the reaction type.

Troubleshooting & "Self-Validating" Controls

To ensure the protocol is working before committing valuable material, run these checks:

  • The "Proto-demetallation" Check (LCMS):

    • If you observe a mass corresponding to [M-Br+H], your oxidative addition is working, but transmetallation is failing (likely due to insufficient water or base strength in the Suzuki cycle).

    • Fix: Increase water ratio to 3:1 or switch to

      
      .
      
  • The "Defluorination" Watch:

    • Although

      
       is stable, extreme basic conditions (e.g., refluxing NaOtBu) can sometimes lead to H-abstraction from the 
      
      
      
      group.
    • Validation: Check 19F NMR. The

      
       signal should appear as a doublet (approx -110 to -130 ppm) with a large coupling constant (
      
      
      
      ). Loss of this signal indicates degradation [3].
  • Catalyst Activation:

    • The solution should turn from yellow/orange to black (Pd precipitation) only after the reaction is complete. Immediate blacking out suggests catalyst death (O2 leak or incompatible functional group).

References
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Methyl-2-aminobiphenyl-based Palladacycles: The "Third Generation" Buchwald Precatalysts. The Journal of Organic Chemistry, 79(9), 4161–4166.

  • Zafrani, Y., et al. (2017). Difluoromethyl Group as a Hydrogen Bond Donor: A Structural and Solution Study. Journal of Medicinal Chemistry, 60(20), 8257–8262.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

Sources

derivatization of 4-Bromo-3-(difluoromethyl)phenol for medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 4-Bromo-3-(difluoromethyl)phenol

Strategic Profile & Rationale

In modern medicinal chemistry, 4-Bromo-3-(difluoromethyl)phenol represents a high-value "bifunctional" scaffold. Its utility is driven by the difluoromethyl (-CHF


)  group, which acts as a lipophilic bioisostere for hydroxyl (-OH) or thiol (-SH) groups.[1][2] Unlike the chemically inert trifluoromethyl (-CF

) group, the -CHF

moiety contains an acidic proton capable of acting as a weak hydrogen bond donor (HBD) while simultaneously increasing metabolic stability and lipophilicity (LogD).[3]

Key Chemo-Physical Properties:

FeaturePropertyMedicinal Chemistry Implication
-CHF

Group
Lipophilic H-Bond DonorBioisostere for -OH/NH; improves membrane permeability while maintaining target binding via H-bonding [1].[3]
Phenolic -OH pKa

8.5–9.0 (Est.)
More acidic than unsubstituted phenol (pKa 10) due to electron-withdrawing Br and CHF

. Requires mild bases for alkylation.
Aryl Bromide ElectrophileExcellent handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.

Strategic Workflow: The "Order of Operations"

To maximize yield and minimize side reactions (such as defluorination or catalyst poisoning), a strict order of operations is recommended. The phenolic hydroxyl group must be functionalized (or protected) before engaging the aryl bromide in metal-catalyzed cross-couplings.

Figure 1: Derivatization Logic Flow

DerivatizationWorkflow cluster_avoid Critical Avoidance Path Start Starting Material 4-Bromo-3-(difluoromethyl)phenol Step1 Step 1: O-Functionalization (Alkylation/Protection) Start->Step1 Mild Base (K2CO3/DMF) DirectCoupling Direct Coupling on Free Phenol Start->DirectCoupling NOT RECOMMENDED Inter Intermediate (Aryl Bromide Intact) Step1->Inter Step2 Step 2: C-C/C-N Coupling (Suzuki/Buchwald) Inter->Step2 Pd-Catalysis Final Final Lead Compound Step2->Final Fail Catalyst Poisoning / Low Yield DirectCoupling->Fail

Caption: Logical workflow prioritizing O-functionalization to prevent catalyst interference during subsequent cross-coupling reactions.

Module 1: O-Functionalization (Ether Synthesis)

The presence of the electron-withdrawing -CHF


 and -Br groups increases the acidity of the phenol. Consequently, milder bases are sufficient for deprotonation, avoiding the need for strong bases (e.g., NaH) that might risk deprotonating the benzylic -CHF

position (though -CHF

is relatively robust, caution is preferred).
Protocol A: Williamson Ether Synthesis

Objective: Install an alkyl side chain (R-X) or protecting group (e.g., PMB, Me).

  • Reagents:

    • Substrate: 4-Bromo-3-(difluoromethyl)phenol (1.0 equiv)

    • Electrophile: Alkyl Bromide/Iodide (1.1–1.2 equiv)

    • Base: Potassium Carbonate (K

      
      CO
      
      
      
      ) (2.0 equiv)
    • Solvent: Anhydrous DMF or Acetonitrile (0.1 M concentration)

  • Procedure:

    • Charge a reaction vial with the phenol and K

      
      CO
      
      
      
      in anhydrous DMF.
    • Stir at room temperature for 15 minutes to ensure deprotonation (formation of phenoxide).

    • Add the alkyl halide dropwise.

    • Stir at 60 °C for 4–12 hours. Monitor by LCMS.

    • Workup: Dilute with EtOAc, wash with water (3x) to remove DMF, wash with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Critical Note: If using Mitsunobu conditions (DIAD/PPh

    
    ), ensure the alcohol partner is non-sterically hindered. The increased acidity of this phenol makes it an excellent nucleophile for Mitsunobu reactions.
    

Module 2: Carbon-Carbon Bond Formation (Suzuki-Miyaura)

Once the phenol is capped (as an ether), the aryl bromide is an excellent candidate for Suzuki coupling.

Challenge: The -CHF


 group is a "benzylic-like" fluoride. While generally stable, extremely basic conditions at high temperatures can theoretically lead to defluorination or hydrolysis.
Solution:  Use a mild base system (Phosphate or Carbonate) and active precatalysts to lower thermal requirements.
Protocol B: Suzuki Cross-Coupling

Objective: Couple the aryl bromide with a Boronic Acid/Ester (R-B(OH)


).
  • Reagents:

    • Substrate: O-Alkylated-4-Bromo-3-(difluoromethyl)phenol (1.0 equiv)

    • Boronic Acid: R-B(OH)

      
       (1.5 equiv)
      
    • Catalyst: Pd(dppf)Cl

      
      ·DCM  (5 mol%) or XPhos Pd G2  (2 mol%) for difficult substrates.
      
    • Base: K

      
      PO
      
      
      
      (3.0 equiv, 2M aqueous solution or finely ground solid).
    • Solvent: 1,4-Dioxane/Water (4:1 ratio).

  • Procedure:

    • Degas solvents with nitrogen/argon for 10 minutes (Critical step to prevent Pd oxidation).

    • Add Substrate, Boronic Acid, Base, and Catalyst to a microwave vial or pressure tube.

    • Seal and heat to 80–90 °C for 2–6 hours.

    • Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography.

Troubleshooting Table:

ObservationDiagnosisCorrective Action
Protodebromination (SM loses Br, replaced by H)Hydride source present or excessive heatSwitch to anhydrous conditions (Dioxane/Solid K

PO

); lower temp to 70 °C.
Homocoupling (Biaryl formation)Oxygen in systemRigorous degassing; increase Boronic Acid equivalents.
No Reaction Oxidative addition failureSwitch to electron-rich ligand system (e.g., XPhos or SPhos Pd G2) [2].

Module 3: Quality Control & Validation (The -CHF Signature)

Verifying the integrity of the -CHF


 group post-synthesis is mandatory. The group has a distinct spectroscopic signature.

Self-Validating QC Checklist:

  • 
    H NMR (Proton): 
    
    • Look for the characteristic triplet (t) in the range of

      
       6.5 – 7.5 ppm .
      
    • Coupling Constant (

      
      ):  Expect a large coupling constant of approximately 50–55 Hz . This "wide" triplet is diagnostic. If this signal disappears or becomes a singlet, defluorination has occurred.
      
  • 
    F NMR (Fluorine): 
    
    • Expect a doublet (d) around -110 to -125 ppm .

    • This confirms the presence of two equivalent fluorine atoms coupled to one proton.

Figure 2: QC Decision Tree

QCDecision Check Run 1H NMR (6.5 - 7.5 ppm region) Triplet Large Triplet (J ~50Hz) Present Check->Triplet Observed Singlet Singlet or No Signal Check->Singlet Observed ResultPass PASS: CHF2 Intact Triplet->ResultPass ResultFail FAIL: Defluorination/Hydrolysis Singlet->ResultFail

Caption: NMR-based quality control logic to verify the stability of the difluoromethyl bioisostere.

References

  • Zafrani, Y., et al. (2017).[4] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804.[4][5] [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Meanwell, N. A. (2018).[4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

Sources

Application Note: Utilizing 4-Bromo-3-(difluoromethyl)phenol in Next-Generation Fungicide Discovery

[1][2][3][4][5]

Executive Summary

In the competitive landscape of agrochemical discovery, the difluoromethyl (


)


4-Bromo-3-(difluoromethyl)phenol represents a high-value "dual-handle" scaffold. It enables the rapid synthesis of biaryl ether and biaryl amine motifs—structural cores found in blockbuster fungicides like Fluxapyroxad, Bixafen, and novel SDHIs. This guide outlines the chemical properties of this intermediate and provides a validated protocol for its use in synthesizing a library of SDHI candidates, followed by a biological screening workflow.

Compound Profile & Strategic Value

Physicochemical Properties
PropertyDataRelevance to Fungicide Design
Chemical Name 4-Bromo-3-(difluoromethyl)phenolCore Scaffold
CAS Number 1261513-55-6Unique identifier for sourcing
Molecular Weight 223.01 g/mol Low MW allows for fragment-based design
LogP (Calc) ~2.8 - 3.1Ideal range for systemic xylem mobility
H-Bond Donor Phenolic -OH +


acts as a lipophilic H-bond donor
Key Functionalities Aryl Bromide, Phenol,

Enables orthogonal coupling reactions
The "Difluoromethyl Effect" in Agrochemicals

Unlike the chemically inert


  • Metabolic Blockade: The

    
     group at the 3-position sterically and electronically protects the aromatic ring from rapid oxidative metabolism (e.g., hydroxylation).
    
  • Lipophilicity Tuning: It increases membrane permeability without the excessive hydrophobicity penalty of a

    
     or perfluoroalkyl chain.
    

Application Workflow: Synthesis of SDHI Analogs

The following workflow demonstrates the conversion of 4-Bromo-3-(difluoromethyl)phenol into a Biaryl Ether SDHI Candidate . This class of compounds targets the ubiquinone-binding site of succinate dehydrogenase.

Synthetic Pathway Visualization

SynthesisWorkflowcluster_legendReaction LogicStart4-Bromo-3-(difluoromethyl)phenol(Scaffold)Step1Step 1: O-Alkylation(Ether Linkage Formation)Start->Step1+ Alkyl Halide / K2CO3Intermediate1Intermediate A:4-Bromo-3-(difluoromethyl)phenyl etherStep1->Intermediate1Step2Step 2: Suzuki-Miyaura Coupling(Biaryl Core Formation)Intermediate1->Step2+ Pyrazole Boronic Ester / Pd-CatalystProductFinal Candidate:Biaryl Ether SDHI AnalogStep2->ProductLegend1The Phenol -OH allows attachment oflipophilic tails (e.g., propargyl, alkyl).Legend2The Aryl -Br allows coupling toactive pharmacophores (e.g., Pyrazoles).

Figure 1: Synthetic route transforming the scaffold into a bioactive fungicide candidate.[1][2][3][4][5][6]

Experimental Protocols

Protocol A: O-Alkylation (Ether Linkage Introduction)

Objective: To attach a lipophilic tail or linker to the phenolic oxygen, a common feature in strobilurins and some SDHIs to fill the hydrophobic pocket of the target enzyme.

Reagents:

  • 4-Bromo-3-(difluoromethyl)phenol (1.0 eq)[1][7][2][8][3][9]

  • Propargyl bromide (or desired alkyl halide) (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Acetonitrile (ACN) or DMF (Solvent)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 10 mmol of 4-Bromo-3-(difluoromethyl)phenol in 20 mL of anhydrous ACN.

  • Base Addition: Add finely ground

    
     (20 mmol) and stir at room temperature for 15 minutes to generate the phenoxide anion.
    
  • Alkylation: Dropwise add Propargyl bromide (12 mmol).

  • Reflux: Heat the mixture to 60°C for 4–6 hours. Monitor consumption of the phenol by TLC (Hexane:EtOAc 8:2).

  • Workup: Cool to RT, filter off inorganic salts, and concentrate the filtrate in vacuo.

  • Purification: Purify the residue via silica gel flash chromatography to yield Intermediate A .

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: To couple the brominated intermediate with a Pyrazole Boronic Acid (the "warhead" of SDHI fungicides).

Reagents:

  • Intermediate A (from Protocol A) (1.0 eq)

  • 1-Methyl-3-(difluoromethyl)-1H-pyrazole-4-boronic acid (1.2 eq)

  • Catalyst:

    
     (0.05 eq)
    
  • Base:

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Inert Atmosphere: Purge a reaction vial with Nitrogen or Argon.

  • Loading: Add Intermediate A (1.0 mmol), the Pyrazole Boronic Acid (1.2 mmol),

    
     (2.0 mmol), and 
    
    
    (0.05 mmol).
  • Solvent: Add degassed Dioxane/Water mixture (5 mL).

  • Reaction: Seal and heat to 90°C for 12 hours.

  • Extraction: Dilute with Ethyl Acetate, wash with brine, and dry over

    
    .
    
  • Isolation: Concentrate and purify via HPLC or Flash Chromatography.

  • Validation: Confirm structure via

    
    -NMR and LC-MS (Look for the characteristic 
    
    
    triplet at
    
    
    6.5–7.2 ppm).

Biological Validation: In Vitro Fungicidal Assay

Once synthesized, the library must be screened for intrinsic activity.

Protocol C: Mycelial Growth Inhibition Assay

Target Pathogens: Botrytis cinerea (Grey Mold), Rhizoctonia solani (Sheath Blight).

Materials:

  • Potato Dextrose Agar (PDA) plates.

  • Test compounds dissolved in DMSO (10,000 ppm stock).

  • Sterile 96-well microtiter plates.

Workflow:

  • Dilution: Prepare a serial dilution of the test compound in PDA media (Final concentrations: 100, 25, 6.25, 1.56, 0.39 ppm). Ensure final DMSO concentration is <1%.

  • Inoculation: Place a 5mm mycelial plug of the active fungal culture into the center of the agar plate (or well).

  • Incubation: Incubate at 25°C in the dark for 48–72 hours.

  • Measurement: Measure the colony diameter (mm) relative to the solvent control.

  • Calculation: Calculate % Inhibition =

    
    , where 
    
    
    is control diameter and
    
    
    is treatment diameter.
  • Analysis: Determine

    
     using non-linear regression (GraphPad Prism or similar).
    
Screening Logic Diagram

ScreeningLogicLibrarySynthesized Library(Based on 4-Bromo-3-CF2H-phenol)PrimaryScreenPrimary Screen (In Vitro)Single Dose (e.g., 50 ppm)Library->PrimaryScreenSelectionSelection Criteria:>80% Inhibition?PrimaryScreen->SelectionDoseResponseDose Response (EC50)Species: B. cinerea, R. solaniSelection->DoseResponseYesDiscardDiscard / ArchiveSelection->DiscardNoInVivoGreenhouse Pot Tests(In Vivo Efficacy)DoseResponse->InVivoIf EC50 < 1 ppm

Figure 2: Decision tree for advancing candidates from synthesis to greenhouse testing.

References

  • Bioisosterism in Agrochemicals

    • Topic: The role of fluorine in pesticide design.[6]

    • Source: Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem. Link

  • Difluoromethyl Group Properties

    • Topic: Lipophilicity and H-bonding capacity of .
    • Source: Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. Link

  • Compound Availability & Data

    • Topic: 4-Bromo-3-(difluoromethyl)phenol (CAS 1261513-55-6).[1][7][2][8][3][9][10]

    • Source: PubChem Compound Summary. Link[1][2][3]

  • SDHI Fungicide Mechanism

    • Topic: Binding modes of SDHI fungicides.
    • Source: Sierotzki, H., & Scalliet, G. (2013). A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides. Phytopathology.[11] Link

Application Note: Divergent Synthesis of Novel PPO-Inhibiting Herbicides

Author: BenchChem Technical Support Team. Date: February 2026

Utilizing 4-Bromo-3-(difluoromethyl)phenol as a Strategic Scaffold

Executive Summary & Strategic Rationale

The discovery of novel herbicides is driven by the urgent need to combat resistant weed biotypes. Protoporphyrinogen Oxidase (PPO) inhibitors remain a cornerstone of weed management, yet resistance to legacy diphenyl ethers (e.g., fomesafen, lactofen) is rising.

This guide details the application of 4-Bromo-3-(difluoromethyl)phenol (CAS: N/A for specific isomer, generic CHF2-phenol class) as a high-value building block. This scaffold offers a distinct advantage: the difluoromethyl (-CHF₂) group acts as a lipophilic hydrogen bond donor (bioisostere of -OH and -SH), improving metabolic stability and membrane permeability compared to traditional trifluoromethyl (-CF₃) analogs [1].

Key Structural Advantages:

  • Phenolic -OH: Enables rapid access to diphenyl ether pharmacophores via SNAr.

  • Aryl Bromide: Facilitates late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings to access phenyluracil or N-phenylphthalimide classes.

  • Meta-CHF₂ Motif: Provides unique electronic modulation (Hammett

    
    ) without the steric bulk of a -CF₃ group, optimizing binding within the PPO catalytic pocket [2].
    
Strategic Synthesis Pathways

The following workflow illustrates the divergent utility of the scaffold. We prioritize Path A (Diphenyl Ether Synthesis) for this protocol due to its high probability of generating bioactive hits in early-stage screening.

Synthesis_Workflow Start 4-Bromo-3-(difluoromethyl)phenol (Starting Scaffold) PathA Path A: S_NAr Reaction (Diphenyl Ethers) Start->PathA  + 2-chloro-4-nitro-5-fluorobenzene  K2CO3, DMF, 80°C PathB Path B: Suzuki Coupling (Biaryl/Heterocycles) Start->PathB  + Boronic Esters  Pd(dppf)Cl2, K3PO4 Target1 Target Class 1: Diphenyl Ether Herbicides (Fomesafen Analogs) PathA->Target1  Nitro reduction &  Sulfonamide formation Target2 Target Class 2: N-Phenyluracils (Saflufenacil Analogs) PathB->Target2  Uracil Ring Formation

Figure 1: Divergent synthetic pathways from the core scaffold. Path A creates classic ether-linked inhibitors; Path B accesses modern heterocyclic inhibitors.

Detailed Protocol: Synthesis of Diphenyl Ether Core (Path A)

This protocol describes the synthesis of a key intermediate, 4-(4-bromo-3-(difluoromethyl)phenoxy)-2-fluoro-1-nitrobenzene , utilizing a Nucleophilic Aromatic Substitution (SNAr).

3.1 Reagents & Equipment[1]
  • Substrate: 4-Bromo-3-(difluoromethyl)phenol (1.0 eq)

  • Electrophile: 2,4-Difluoro-1-nitrobenzene or 2-Chloro-4-nitro-5-fluorobenzene (1.1 eq)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, -325 mesh (2.5 eq)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous

  • Atmosphere: Nitrogen or Argon

3.2 Step-by-Step Methodology
  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-3-(difluoromethyl)phenol (2.23 g, 10 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Add K₂CO₃ (3.45 g, 25 mmol) in a single portion. Stir at room temperature for 15 minutes. Note: The solution may turn yellow/orange indicating phenoxide formation.

  • Addition: Add the electrophile (e.g., 2,4-difluoro-1-nitrobenzene , 1.75 g, 11 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor reaction progress via TLC (Hexanes/EtOAc 4:1) or LC-MS.

    • Checkpoint: The starting phenol peak (RT ~3.2 min) should disappear; product peak (RT ~4.5 min) will appear.

  • Quench & Workup:

    • Cool reaction to Room Temperature (RT).

    • Pour mixture into ice-cold 1M HCl (100 mL) to quench residual phenoxide and dissolve inorganic salts.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine (2 x 50 mL) and Water (1 x 50 mL) to remove DMF.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from hot Ethanol or purify via silica gel flash chromatography (Gradient: 0% → 20% EtOAc in Hexanes).

3.3 Expected Results & Data Specifications
ParameterSpecificationNotes
Yield 85% – 92%High yield due to activated electrophile.
Appearance Pale yellow solidTypical for nitro-aromatics.
¹H NMR (CDCl₃)

6.80 (t,

Hz, 1H)
Critical: The CHF₂ triplet is diagnostic.
¹⁹F NMR

-110 to -115 ppm (d)
Doublet pattern due to coupling with proton.
LC-MS (ESI) [M+H]⁺ or [M+NH₄]⁺ observedBromine isotope pattern (1:1 ratio) must be visible.
Critical Analysis & Troubleshooting (E-E-A-T)
Why this works (The Chemistry):

The CHF₂ group is electron-withdrawing (inductive effect, -I). This increases the acidity of the phenolic proton (


 drops from ~10 to ~8.5), making the phenoxide a better nucleophile under mild carbonate conditions. Simultaneously, the Bromine  at the para-position prevents unwanted side-reactions at that site, reserving it for future functionalization.
Self-Validating the Protocol:
  • The "Fluorine Watch": Use ¹⁹F NMR as a rapid in-process check. The starting material has a specific shift for the CHF₂ group. Upon ether formation, this shift changes slightly, but the integration against an internal standard (e.g., fluorobenzene) confirms stoichiometry.

  • Bromine Integrity: If the reaction temperature exceeds 120°C, you risk displacing the bromine if the nucleophile is too aggressive. Keeping the reaction at 80°C ensures chemoselectivity for the SNAr at the fluorine/chlorine site on the nitrobenzene ring.

Safety Note:

Nitro-aromatics are potentially explosive if dried completely at high heat. Always handle intermediates with care. DMF is hepatotoxic; use proper ventilation.

References
  • Zafrani, Y., et al. (2017).[2] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.

  • Zhang, W., et al. (2024).[3][4] "Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules." Journal of Agricultural and Food Chemistry. [3]

  • Hao, G-F., et al. (2011). "Protoporphyrinogen Oxidase Inhibitor: An Ideal Target for Herbicide Discovery."[5][6] Chimica Oggi.

  • Jeschke, P. (2025). "Successful fluorine-containing herbicide agrochemicals."[7][8] ResearchGate.[7]

Sources

Troubleshooting & Optimization

Technical Support Center: TLC Monitoring of 4-Bromo-3-(difluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview

Compound Profile:

  • Target: 4-Bromo-3-(difluoromethyl)phenol

  • Key Functional Groups:

    • Phenolic Hydroxyl (-OH): Acidic (

      
      ), Hydrogen bond donor/acceptor. Primary cause of peak tailing on silica.
      
    • Aryl Bromide (-Br): Weakly deactivating, heavy atom. Site for cross-coupling (Suzuki, Buchwald).

    • Difluoromethyl (-CHF

      
      ):  Lipophilic, electron-withdrawing, weak Hydrogen bond donor (unlike -CF
      
      
      
      ).

Core Challenge: The dual nature of this molecule—lipophilic halogenated ring vs. acidic/polar phenol—creates a "tug-of-war" on stationary phases. Without proper mobile phase modification, the phenolic proton interacts with silica silanols, resulting in severe streaking (tailing) that masks impurities or reaction products.

Standard Operating Procedures (SOPs)

Mobile Phase Selection

Do not use neutral solvents alone. The phenol group requires an acidic modifier to suppress ionization and ensure the molecule migrates as a neutral species.

Solvent SystemRatio (v/v)ModifierApplication
Hexane / EtOAc 80:20 to 70:301% Acetic Acid Standard: Best starting point for purity checks.
DCM / Methanol 95:50.5% Formic Acid Polar Products: Use if monitoring formation of polar derivatives (e.g., glycosides).
Toluene / Acetone 90:10None (or 1% AcOH)Alternative: Excellent for separating isomers or if co-elution occurs in Hex/EtOAc.
Visualization Protocols

This molecule is UV active.[1][2][3][4][5] However, chemical stains provide critical information regarding functional group changes during reactions.

  • Primary: UV (254 nm) .[1][3][5] The aromatic ring absorbs strongly.[3][4] The Bromine atom may cause slight fluorescence quenching.

  • Secondary (Stains):

    • PMA (Phosphomolybdic Acid): Heats to dark blue/green spots. Excellent for phenols.[1]

    • FeCl

      
       (Ferric Chloride):  Specific for phenols (turns violet/colored).[1] Note: If the phenol is alkylated (capped) during the reaction, this stain will stop working for the product, providing a negative test for reaction progress.
      
    • KMnO

      
       (Potassium Permanganate):  General oxidizable groups. Useful for detecting non-UV active impurities (e.g., alkyl halides used in alkylation).
      

Troubleshooting Guide (Q&A)

Issue: Spot Streaking / Tailing

Q: My starting material appears as a long smear rather than a tight spot. How do I fix this?

A: This is the "Phenolic Drag" effect. The acidic proton of the phenol is exchanging with the silica gel surface.

  • Immediate Fix: Add 1% Glacial Acetic Acid to your developing solvent.

  • Why it works: The acid lowers the pH of the eluent, protonating the phenol (

    
    ) and the silica surface (
    
    
    
    ). This suppresses the interaction, sharpening the spot.
Issue: Co-elution (Product overlaps with SM)

Q: I am running a Suzuki coupling, but the biaryl product has the same


 as the bromo-phenol starting material. 

A: This is common as the polarity change from Aryl-Br to Aryl-Ar is often subtle.

  • Strategy 1 (Change Selectivity): Switch from Hexane/EtOAc to Toluene/Acetone or DCM/Hexane . Toluene interacts differently with the

    
    -systems of biaryls.
    
  • Strategy 2 (2D TLC):

    • Spot the mixture in the corner of a square plate.

    • Run Solvent A (Hex/EtOAc). Dry the plate.

    • Rotate plate 90° and run Solvent B (DCM/MeOH).

    • Off-diagonal spots represent distinct compounds.

Issue: "Ghost" Spots

Q: I see a faint spot at the baseline that wasn't there before, but my NMR shows the compound is pure.

A: The difluoromethyl group (-CHF


) is a weak Hydrogen bond donor.
  • Cause: If your solvent (EtOAc) is "wet" or old, the water can hydrogen bond with the -CHF

    
     or Phenol, creating a "hydrate" complex that drags at the baseline.
    
  • Fix: Use fresh, anhydrous solvents or add a small amount of MeOH to break up these aggregates.

Reaction Monitoring Workflows

Scenario A: O-Alkylation (Capping the Phenol)

Target: Ether synthesis (e.g.,


).
  • TLC Indicator: Huge

    
     shift.
    
  • Observation: The Product will be significantly less polar (higher

    
    ) because the H-bond donor is removed.
    
  • Validation: The Product spot should NOT stain with FeCl

    
     (Ferric Chloride), while residual Starting Material will.
    
Scenario B: Suzuki/Buchwald Coupling (at the Bromide)

Target: C-C or C-N bond formation (


).
  • TLC Indicator: Subtle

    
     shift; Fluorescence change.
    
  • Observation:

    • The Phenol polarity dominates, so

      
       may not change much.
      
    • Look for a change in Fluorescence (e.g., bright blue fluorescence often appears when extending the conjugation in biaryls).

  • Critical Step: You must use the "Co-Spot" technique (Spot A, Spot A+B, Spot B) to confirm separation.

Decision Logic Diagram

The following flowchart guides you through the visualization and optimization process for this specific scaffold.

TLC_Workflow Start Start: Monitor Reaction CheckUV Visualize under UV (254 nm) Start->CheckUV IsSeparated Are spots distinct? CheckUV->IsSeparated StainCheck Check Functional Groups (Stain Analysis) IsSeparated->StainCheck Yes Tailing Is there streaking? IsSeparated->Tailing No FeCl3 FeCl3 Stain: Purple = Free Phenol No Color = O-Alkylated StainCheck->FeCl3 PMA PMA Stain: General Organic Content StainCheck->PMA AddAcid Action: Add 1% Acetic Acid to Mobile Phase Tailing->AddAcid Yes (Phenol effect) ChangeSolvent Action: Switch Solvent Class (e.g., Hex/EtOAc -> Toluene) Tailing->ChangeSolvent No (Co-elution) AddAcid->CheckUV Re-run ChangeSolvent->CheckUV Re-run

Caption: Decision tree for optimizing TLC separation of phenolic aryl halides.

References

  • Reich, H. J. (2025). TLC Visualization Methods. University of Wisconsin-Madison. [Link]

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates: Stains and Reagents. [Link]

  • Advion Interchim Scientific. (2018). Suzuki Reaction Monitoring: TLC/CMS Application Note. [Link]

  • PubChem. (2025).[6][7] 4-Bromo-3-fluorophenol Compound Summary. (Used as surrogate for physicochemical properties of the difluoro-analogue). [Link]

Sources

Validation & Comparative

Publish Comparison Guide: Mass Spectrometry Analysis of 4-Bromo-3-(difluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometric behavior of 4-Bromo-3-(difluoromethyl)phenol (Target), a critical intermediate in medicinal chemistry. The difluoromethyl (-CF₂H) moiety serves as a lipophilic hydrogen bond donor, offering a bioisosteric alternative to hydroxyl (-OH) or thiol (-SH) groups while modulating metabolic stability.

This document objectively compares the Target against two structural analogues: 4-Bromo-3-methylphenol (Methyl-Analogue) and 4-Bromo-3-(trifluoromethyl)phenol (Trifluoromethyl-Analogue). The analysis focuses on ionization efficiency, isotopic signature validation, and fragmentation mechanics to support rigorous method development.

Key Technical Findings
Feature4-Bromo-3-(difluoromethyl)phenol4-Bromo-3-methylphenol4-Bromo-3-(trifluoromethyl)phenol
Ionization (ESI-) High (Enhanced Acidity)ModerateVery High (Strong EWG)
Primary Fragment [M-H-HF]⁻ (Neutral Loss 20 Da)[M-H-CH₃]•⁻[M-H-CO₂]⁻ or [M-H-HF]⁻
Isotopic Pattern 1:1 Doublet (⁷⁹Br/⁸¹Br)1:1 Doublet (⁷⁹Br/⁸¹Br)1:1 Doublet (⁷⁹Br/⁸¹Br)
Metabolic Stability Moderate (Lipophilic H-donor)Low (Benzylic oxidation)High (Metabolically inert)

Chemical Context & Rationale

The selection of the -CF₂H group is non-trivial. Unlike the chemically inert -CF₃ group, the -CF₂H group contains an acidic proton capable of hydrogen bonding, which can critically influence protein-ligand binding affinity.

  • Bioisosterism: The -CF₂H group acts as a lipophilic bioisostere for alcohols and thiols [1].

  • Acidity Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the phenol, stabilizing the phenoxide ion and significantly enhancing sensitivity in Negative Mode Electrospray Ionization (ESI-).

Experimental Protocol (Self-Validating System)

To ensure reproducibility, the following protocol utilizes an internal standard approach to validate ionization suppression and retention time shifts.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of Target in 1 mL methanol (MeOH) to generate a 1 mg/mL stock.

  • Working Standard: Dilute stock to 1 µg/mL in 50:50 MeOH:Water (v/v) containing 2 mM Ammonium Acetate.

    • Rationale: Ammonium acetate acts as a buffer to ensure consistent deprotonation of the phenol [2].

  • Internal Standard (IS): Spike with 4-Bromo-3-methylphenol-d3 (if available) or 2,4-Dibromophenol at 500 ng/mL.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 5mM NH₄OAc for pH control).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Negative Mode (Spray Voltage: -2.5 kV).

    • Note: Negative mode is strictly preferred over positive mode due to the acidic phenolic proton. Positive mode often yields poor sensitivity unless derivatization (e.g., Dansyl chloride) is used.

Analytical Workflow Diagram

The following diagram illustrates the decision matrix for analyzing halogenated phenols, ensuring correct mode selection based on pKa and functional group chemistry.

MS_Workflow Sample Sample: 4-Bromo-3-(difluoromethyl)phenol Solubility Dissolve in MeOH Sample->Solubility Ionization_Check Check Functional Groups Solubility->Ionization_Check Mode_Select Select ESI Negative Mode Ionization_Check->Mode_Select Phenol (Acidic) MS1_Scan Full Scan MS1 (Identify Br Isotope Pattern) Mode_Select->MS1_Scan MS2_Frag MS/MS Fragmentation (Targeted Neutral Loss) MS1_Scan->MS2_Frag Select m/z 220.9 & 222.9

Figure 1: Analytical workflow for the structural confirmation of halogenated phenols.

Mass Spectrometry Performance Analysis

Isotopic Signature (The "Truth" Marker)

The presence of a single Bromine atom provides a definitive spectral fingerprint.

  • Observation: A 1:1 doublet separated by 2 mass units.

  • Target Mass (Monoisotopic ⁷⁹Br): ~221 Da ([M-H]⁻)

  • Target Mass (⁸¹Br): ~223 Da ([M-H]⁻)

If this 1:1 ratio is distorted, it indicates interference or co-elution. This serves as a built-in quality control check.

Fragmentation Mechanics (MS/MS)

Fragmentation of the [M-H]⁻ precursor reveals the stability of the -CF₂H group compared to -CF₃.

Pathway A: Loss of HF (Unique to CF₂H)

Unlike the -CF₃ group, the -CF₂H group contains a proton on the gem-difluoro carbon. A common fragmentation pathway involves the elimination of Hydrogen Fluoride (HF, 20 Da).

  • Mechanism: Intramolecular hydrogen abstraction followed by fluoride elimination.

  • Resulting Ion: [M-H-HF]⁻ (m/z ~201).

Pathway B: Phenolic CO Loss

A universal characteristic of phenols is the loss of Carbon Monoxide (CO, 28 Da), often followed by the loss of a hydrogen radical or rearrangement to a cyclopentadienyl anion structure [3].

Comparative Fragmentation Table
Precursor Ion [M-H]⁻TransitionNeutral LossStructural Insight
Target (m/z 221) 221 → 201-20 Da (HF)Confirm presence of -CF₂H (H-donor)
221 → 193-28 Da (CO)Confirm Phenol core
Methyl-Analogue (m/z 185) 185 → 170-15 Da (•CH₃)Benzylic cleavage
Trifluoromethyl (m/z 239) 239 → 219-20 Da (HF)Rare; requires rearrangement
239 → 189-50 Da (:CF₂)Expulsion of difluorocarbene [4]
Fragmentation Pathway Diagram

This diagram visualizes the specific degradation of the target molecule inside the collision cell.

Frag_Pathway Parent Precursor Ion [M-H]⁻ m/z 221 (79Br) Loss_HF Fragment A: [M-H-HF]⁻ m/z 201 Parent->Loss_HF -20 Da (HF) Diagnostic for CF2H Loss_CO Fragment B: [M-H-CO]⁻ m/z 193 Parent->Loss_CO -28 Da (CO) Phenol Characteristic Loss_Br Fragment C: [M-H-Br]⁻ m/z 142 Parent->Loss_Br -79 Da (Br•) Radical Loss

Figure 2: Proposed MS/MS fragmentation pathway for 4-Bromo-3-(difluoromethyl)phenol in negative ion mode.

Method Development Recommendations

  • Retention Time Prediction: The -CF₂H group is more lipophilic than -CH₃ but less lipophilic than -CF₃.

    • Predicted Elution Order: Methyl < Difluoromethyl < Trifluoromethyl.

    • Action: Use this order to identify the target in complex mixtures or crude reaction masses.

  • Sensitivity Optimization:

    • If sensitivity is low in ESI-, ensure the mobile phase pH is > 5.0 (using Ammonium Acetate) to promote phenoxide formation.

    • Avoid acidic modifiers (like 0.1% TFA) which suppress ionization in negative mode.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Kiontke, A., et al. (2016). Electrospray Ionization Efficiency of Phenols in Negative Mode. Journal of Mass Spectrometry.

  • Doc Brown's Chemistry. Mass Spectrum of Phenol: Fragmentation Pattern and Analysis.

  • Wang, H. Y., et al. (2014). Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations. Journal of the American Society for Mass Spectrometry.

High-Resolution Purity Analysis of 4-Bromo-3-(difluoromethyl)phenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The precise purity determination of 4-Bromo-3-(difluoromethyl)phenol is critical in pharmaceutical and agrochemical synthesis. As a halogenated phenolic intermediate, its quality directly impacts the yield and safety profile of downstream Active Pharmaceutical Ingredients (APIs).

While generic C18 methods are often applied by default, they frequently fail to resolve critical regioisomers (e.g., 2-bromo vs. 4-bromo) and process impurities (e.g., over-brominated species). This guide presents an optimized Reverse-Phase HPLC (RP-HPLC) method utilizing Pentafluorophenyl (PFP) stationary phase chemistry. This approach leverages specific fluorine-fluorine and


-

interactions to achieve superior resolution (

) where standard C18 columns often struggle.

Method Comparison: Selecting the Right Tool

Before detailing the protocol, it is essential to understand why HPLC is the superior choice over alternative techniques for this specific molecule.

FeatureRP-HPLC (Proposed) GC-FID/MS Potentiometric Titration
Primary Mechanism Hydrophobicity & Shape Selectivity (

-

)
Volatility & Boiling PointAcid-Base Neutralization
Suitability for Phenols Excellent. Analysis in solution preserves the hydroxyl group.Moderate. Phenols often tail or require derivatization (e.g., TMS) to improve peak shape.Low. Non-specific; cannot distinguish isomers.
Impurity Detection High. Detects non-volatiles (salts) and thermally unstable byproducts.Medium. High temperatures may degrade labile fluorinated groups.None. Only measures total acidic content.
Isomer Resolution High. PFP columns resolve ortho/para isomers.High. Good for isomers, but limited by thermal stability.N/A.
Verdict Recommended for Purity & Release Testing. Secondary confirmation for volatile organic impurities (VOIs).Not Recommended for purity assay.

The Optimized HPLC Method

Chromatographic Conditions

This method utilizes a Pentafluorophenyl (PFP) column.[1][2] Unlike standard C18 (alkyl) phases, the PFP phase contains a fluorinated ring that engages in specific charge-transfer interactions with the electron-deficient brominated ring of the target analyte.

  • Stationary Phase: Fluorophenyl (PFP) or Phenyl-Hexyl,

    
    , 
    
    
    
    (e.g., Phenomenex Kinetex F5 or equivalent).
  • Mobile Phase A:

    
     Phosphoric Acid (
    
    
    
    ) in Water (pH
    
    
    2.5).
  • Mobile Phase B: Acetonitrile (HPLC Grade).[3]

  • Flow Rate:

    
    .
    
  • Column Temperature:

    
    .
    
  • Detection: UV @

    
     (Primary), 
    
    
    
    (Secondary).
  • Injection Volume:

    
    .
    
Gradient Program

The gradient is designed to elute the polar starting material early, resolve the target from its regioisomers, and wash out highly lipophilic dibromo-impurities.

Time (min)% Mobile Phase A (Aq.[3][4] Acid)% Mobile Phase B (ACN)Event
0.0 9010Equilibration / Injection
2.0 9010Isocratic Hold (Polar Impurities)
15.0 4060Linear Gradient (Main Separation)
18.0 595Wash (Elute Dibromo species)
22.0 595Hold High Organic
22.1 9010Return to Initial
28.0 9010Re-equilibration
Standard & Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Weigh

    
     of 4-Bromo-3-(difluoromethyl)phenol into a 
    
    
    
    volumetric flask. Dissolve and dilute to volume with Diluent (
    
    
    ).
  • Working Standard: Dilute

    
     of Stock to 
    
    
    
    (
    
    
    ).
  • Sample Prep: Prepare samples at

    
     in Diluent. Filter through a 
    
    
    
    PTFE filter before injection.

Scientific Rationale & Mechanism

Why Acidic Mobile Phase?

Phenols are weak acids (


). The electron-withdrawing bromine and difluoromethyl groups likely lower the 

further.
  • Without Acid: The phenol partially ionizes (

    
    ), leading to peak tailing and variable retention times.
    
  • With Acid (pH 2.5): The equilibrium is shifted entirely to the neutral protonated form (

    
    ), ensuring sharp, symmetric peaks and reproducible retention.
    
The "Fluorine Effect" (PFP vs. C18)

Standard C18 columns separate primarily by hydrophobicity. However, the target (4-bromo) and its impurity (2-bromo regioisomer) have nearly identical hydrophobicities.

  • PFP Mechanism: The electron-deficient fluorine atoms on the PFP stationary phase interact with the electron-rich bromine atom and the aromatic ring

    
    -system.
    
  • Result: The slight steric and electronic differences between the ortho- (2-Br) and para- (4-Br) positions result in significantly different interaction energies on a PFP column, providing baseline separation that C18 often misses.

SeparationLogic cluster_0 Stationary Phase Selection Logic Analyte Target: 4-Bromo-3-(difluoromethyl)phenol (Halogenated Aromatic) C18 C18 Column (Hydrophobic Interaction Only) Analyte->C18 PFP PFP Column (Hydrophobic + Pi-Pi + F-F Interactions) Analyte->PFP Result_C18 Co-elution of Regioisomers (Poor Selectivity) C18->Result_C18 Similar Hydrophobicity Result_PFP Baseline Separation (High Selectivity) PFP->Result_PFP Shape/Electronic Diff.

Figure 1: Decision logic for selecting PFP over C18 for halogenated phenol analysis.

Method Validation Strategy

To ensure the method is "Publish Ready" and trustworthy, perform the following System Suitability Tests (SST):

  • Specificity: Inject the "Process Impurity Mix" (Starting material + Target + Dibromo-impurity).

    • Requirement: Resolution (

      
      ) between Target and nearest impurity 
      
      
      
      .
  • Precision: 6 replicate injections of the Standard.

    • Requirement: RSD of Peak Area

      
      .[5]
      
  • Linearity: 5 levels from 50% to 150% of target concentration.

    • Requirement:

      
      .
      

Workflow cluster_params Critical Parameters Start Method Development Screening Column Screening (C18 vs PFP) Start->Screening Opt Mobile Phase Optimization (pH & Gradient) Screening->Opt Valid Validation (ICH Q2) Opt->Valid pH pH Control (2.5) Opt->pH Temp Temp (30°C) Opt->Temp

Figure 2: Method development workflow ensuring regulatory compliance.

References

  • Separation of Halogenated Phenols

    • Mechanism of PFP Phases: Bell, D. S., & Jones, A. D. (2005). "Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase." Journal of Chromatography A, 1073(1-2), 99-109. Link

  • pKa of Phenols & Method Development

    • Phenol Acidity: Lide, D. R. (Ed.).[4][6] (2005).[5][7] CRC Handbook of Chemistry and Physics. CRC Press. (General reference for phenol pKa ~9.9, lowered by electron-withdrawing groups).

    • Buffer Selection: Dolan, J. W. (2008). "A Guide to HPLC Method Development." LCGC North America. Link

  • Fluorinated Compounds Analysis

    • General Guide: "Separation of Fluorinated Compounds."[1][2][4][7] Supelco/Sigma-Aldrich Application Notes. Link

  • Isomer Separation

    • Regioisomer Selectivity: Euerby, M. R., & Petersson, P. (2003). "Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography." Journal of Chromatography A, 994(1-2), 13-36. Link

Sources

A Comparative Guide to 4-Bromo-3-(difluoromethyl)phenol and Other Brominated Phenols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and materials science, halogenated phenols serve as indispensable building blocks. Their unique physicochemical properties, conferred by the presence and position of halogen substituents, allow for the fine-tuning of molecular architecture and biological activity. This guide provides an in-depth comparison of 4-Bromo-3-(difluoromethyl)phenol with a selection of other structurally relevant brominated phenols: 4-Bromo-3-methylphenol, 4-Bromo-3-fluorophenol, and 4-Bromo-3,5-difluorophenol. By examining their synthesis, physicochemical properties, reactivity, and biological implications, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic and discovery endeavors.

Introduction: The Strategic Value of Brominated and Fluorinated Phenols

Brominated phenols are versatile intermediates, primarily due to the bromine atom's utility as a leaving group in a myriad of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reactivity is fundamental to the construction of complex biaryl structures, a common motif in pharmaceuticals and organic materials.

The introduction of fluorine-containing substituents, such as the difluoromethyl (-CHF₂) group, imparts a range of desirable properties to organic molecules. The -CHF₂ group is a fascinating bioisostere for hydroxyl, thiol, or amine groups, capable of acting as a hydrogen bond donor. Its moderate lipophilicity and metabolic stability often lead to improved pharmacokinetic profiles in drug candidates. This guide will explore how the interplay of the bromo and difluoromethyl functionalities in 4-Bromo-3-(difluoromethyl)phenol distinguishes it from its counterparts.

Physicochemical Properties: A Comparative Analysis

The subtle structural differences between these brominated phenols translate into distinct physicochemical properties that influence their solubility, lipophilicity, and reactivity. The following table summarizes key computed and experimental data for our compounds of interest.

CompoundStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKa (predicted)XlogP (predicted)
4-Bromo-3-(difluoromethyl)phenol 1261513-55-6C₇H₅BrF₂O223.02Not availableNot available~7.52.9
4-Bromo-3-methylphenol 14472-14-1C₇H₇BrO187.0359-61142-145 (23 mmHg)~9.52.8
4-Bromo-3-fluorophenol 121219-03-2C₆H₄BrFO191.00Not availableNot available~8.52.6[1][2]
4-Bromo-3,5-difluorophenol 130191-91-2C₆H₃BrF₂O208.9972-76[3]228 (760 mmHg)[3]~7.02.5[3][4]

Note: Some data for 4-Bromo-3-(difluoromethyl)phenol is based on predictions from PubChem CID 83854626 as experimental data is not widely available.[5]

The electron-withdrawing nature of the fluorine atoms in the difluoromethyl and fluoro-substituted phenols leads to a lower predicted pKa, indicating increased acidity of the phenolic proton compared to the methyl-substituted analogue. This increased acidity can influence reaction conditions, particularly in base-mediated reactions. The predicted lipophilicity (XlogP) is highest for the difluoromethyl derivative, a property that can be advantageous for membrane permeability in biological systems.

Synthesis Strategies

The synthesis of these brominated phenols typically involves electrophilic bromination of the corresponding phenol or a related precursor. The regioselectivity of bromination is directed by the existing substituents on the aromatic ring.

General Synthesis of 4-Bromo-3-substituted Phenols

A common strategy involves the bromination of a 3-substituted phenol. The hydroxyl and the substituent in the meta position will direct the incoming electrophile. For instance, the synthesis of 4-bromo-3-methylphenol is well-documented and proceeds via the bromination of m-cresol.

Experimental Protocol: Synthesis of 4-Bromo-3-methylphenol from m-cresol [6]

  • To a solution of m-cresol (1.0 eq) in a suitable solvent such as glacial acetic acid, cool the mixture to 0-5 °C.

  • Slowly add bromine (1.0 eq) dropwise while maintaining the temperature.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with a saturated solution of sodium thiosulfate to quench any remaining bromine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 4-bromo-3-methylphenol.

Proposed Synthesis of 4-Bromo-3-(difluoromethyl)phenol

A plausible synthetic route to 4-Bromo-3-(difluoromethyl)phenol could involve a few key steps, starting from a more readily available precursor.

Synthesis of 4-Bromo-3-(difluoromethyl)phenol 3-Bromoanisole 3-Bromoanisole 4-Bromo-3-hydroxybenzaldehyde 4-Bromo-3-hydroxybenzaldehyde 3-Bromoanisole->4-Bromo-3-hydroxybenzaldehyde Formylation 4-Bromo-3-(difluoromethyl)phenol 4-Bromo-3-(difluoromethyl)phenol 4-Bromo-3-hydroxybenzaldehyde->4-Bromo-3-(difluoromethyl)phenol Fluorination Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R

The Suzuki-Miyaura catalytic cycle.

Influence of Substituents on Reactivity

The rate-determining step in the Suzuki-Miyaura coupling can be either oxidative addition or transmetalation. The electronic properties of the substituents on the aryl bromide can influence the rate of oxidative addition.

  • Electron-withdrawing groups (EWGs) , such as -CHF₂ and -F, are generally expected to increase the rate of oxidative addition by making the carbon atom of the C-Br bond more electrophilic. This can lead to higher reaction rates and yields under milder conditions. In cases of aryl halides, the rate-determining step can shift from oxidative addition to transmetalation as the electron-withdrawing ability of the substituents increases. Aryl halides with weak electron-withdrawing groups often show better reactivity than those with strong electron-withdrawing or electron-donating groups. [7][8]* Electron-donating groups (EDGs) , such as -CH₃, can decrease the rate of oxidative addition.

Therefore, we can predict the following general order of reactivity in Suzuki-Miyaura coupling:

4-Bromo-3,5-difluorophenol > 4-Bromo-3-(difluoromethyl)phenol ≈ 4-Bromo-3-fluorophenol > 4-Bromo-3-methylphenol

This predicted trend is based on the inductive electron-withdrawing strength of the substituents. However, steric effects can also play a role, and experimental validation is crucial.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling of Brominated Phenols

To objectively compare the reactivity, a standardized Suzuki-Miyaura coupling reaction should be performed with each brominated phenol.

  • In a reaction vial, combine the brominated phenol (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a suitable solvent system (e.g., toluene/ethanol/water).

  • Degas the mixture and heat to a specified temperature (e.g., 80 °C).

  • Monitor the reaction progress at regular intervals using GC-MS or LC-MS to determine the rate of conversion and final yield for each substrate.

By running these reactions in parallel under identical conditions, a direct and quantitative comparison of the reactivity of these valuable building blocks can be achieved.

Biological Activity and Toxicological Profile: A Structure-Activity Relationship (SAR) Perspective

The introduction of different substituents on the bromophenol scaffold can significantly modulate its biological activity and toxicological profile. Understanding these structure-activity relationships (SAR) is crucial for drug discovery and development. [5][9]

  • The Difluoromethyl Group: As a lipophilic hydrogen bond donor, the -CHF₂ group can enhance binding affinity to biological targets and improve metabolic stability. [10]Its inclusion in drug candidates is a modern strategy to optimize pharmacokinetic properties.

  • Fluorine Substituents: The presence of fluorine atoms can block sites of metabolism, increase binding affinity through favorable electrostatic interactions, and alter the acidity of nearby functional groups.

  • The Methyl Group: A simple alkyl group like methyl can influence lipophilicity and steric interactions with a binding pocket.

While specific comparative data for these exact compounds is limited, general trends for brominated and fluorinated phenols suggest that they can exhibit a range of biological activities, including antimicrobial, antioxidant, and enzyme inhibitory effects. [11]However, it is also important to consider their potential toxicity. Bromophenols are known environmental contaminants and can exhibit endocrine-disrupting properties and other chronic toxicities. [11]The introduction of fluorine can also lead to the formation of persistent metabolites. Therefore, a thorough toxicological assessment is essential for any new compound intended for pharmaceutical use.

Conclusion

4-Bromo-3-(difluoromethyl)phenol emerges as a highly promising building block for medicinal chemistry and materials science. Its unique combination of a reactive bromine handle and a property-modulating difluoromethyl group offers a distinct advantage over other brominated phenols. The increased acidity of the phenolic proton and the enhanced lipophilicity conferred by the -CHF₂ group are key features that can be strategically exploited in molecular design.

While experimental data for 4-Bromo-3-(difluoromethyl)phenol is still emerging, its predicted properties and the established principles of physical organic chemistry suggest that it will be a highly reactive and versatile intermediate. Further comparative studies are warranted to fully elucidate its reactivity profile and biological potential. This guide serves as a foundational resource for researchers looking to leverage the unique attributes of this and other functionalized brominated phenols in their pursuit of novel and impactful molecular entities.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 4). The Role of 4-Bromo-3-(trifluoromethyl)phenol in Pharmaceutical and Agrochemical Synthesis. Retrieved from [Link]

  • GSRS. 4-BROMO-3-(DIMETHOXYMETHYL)PHENOL. Retrieved from [Link]

  • LookChem. (n.d.). 4-Bromo-3,5-difluorophenol. Retrieved from [Link]

  • Google Patents. (n.d.). EP0420556A2 - Process for the preparation of 4-bromo-3-alkylphenyl ethers.
  • PubChem. (n.d.). 4-Bromo-3-fluorophenol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3,5-difluorophenol. Retrieved from [Link]

  • Organic Syntheses. (2024, October 5). Difluoromethylation of Phenols. Retrieved from [Link]

  • ResearchGate. (2026, January 11). Difluoromethylation of Phenols. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-fluorophenol. Retrieved from [Link]

  • Li, X., et al. (2022). The Environmental Pollutant Bromophenols Interfere With Sulfotransferase That Mediates Endocrine Hormones. Frontiers in Endocrinology, 12, 808007.
  • Liu, H., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry, 89(17), 11930–11938.
  • PubChemLite. (n.d.). 4-bromo-3-(difluoromethyl)phenol. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Structural Activity Relationship of Drugs and its Applications. Retrieved from [Link]

  • MDPI. (n.d.). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Retrieved from [Link]

  • Liu, H., et al. (2024, September 6). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry.
  • ResearchGate. (2025, August 6). Structure-activity relationships for the design of small-molecule inhibitors. Retrieved from [Link]

  • GARDP Revive. (n.d.). Structure-activity relationship (SAR). Retrieved from [Link]

  • Chemsigma. (n.d.). 4-BroMo-3-(DifluroMethyl)Phenol [1261513-55-6]. Retrieved from [Link]

Sources

Analytical Techniques for Quantifying 4-Bromo-3-(difluoromethyl)phenol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

4-Bromo-3-(difluoromethyl)phenol (CAS: 1261513-55-6) is a critical halogenated intermediate used in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs). Its unique structural features—a phenolic hydroxyl group, an electron-withdrawing bromine, and a lipophilic difluoromethyl (


) moiety—present specific analytical challenges.

The acidity of the phenol (


) leads to peak tailing in gas chromatography (GC) without derivatization, while the lack of strong chromophores beyond the benzene ring can limit UV sensitivity in high-performance liquid chromatography (HPLC). Furthermore, the 

group offers a unique handle for Fluorine-19 Nuclear Magnetic Resonance (

-NMR), a technique often underutilized in routine QC.

This guide objectively compares three primary analytical workflows to determine the optimal strategy for your specific phase of development.

Comparative Matrix: Method Performance
FeatureHPLC-UV (RP-LC) GC-MS (Derivatized)

-qNMR
Primary Use Case Routine QC, Process MonitoringTrace Impurity Profiling, Genotoxic ImpuritiesAbsolute Purity Assay (No Standard Req.)
Precision (RSD) High (< 0.5%)Medium (< 2.0%)High (< 1.0%)
Sensitivity (LOD) Moderate (

)
Excellent (

)
Low (

)
Throughput High (5–10 min/run)Moderate (20+ min/run)Low (Manual processing)
Matrix Tolerance High (Salts/Polar solvents)Low (Requires extraction/dryness)High (Direct dissolution)
Cost per Sample LowMediumHigh (Instrument time/Solvent)

Deep Dive: Analytical Protocols & Causality

Method A: HPLC-UV (The Workhorse for Routine QC)

Why this works: Reversed-Phase Liquid Chromatography (RP-LC) is the preferred method for routine quantification because it avoids the thermal stress of GC. The phenolic nature requires pH control to ensure the molecule remains protonated (neutral), preventing peak broadening.

Optimized Protocol
  • Column: C18 or Phenyl-Hexyl (e.g., Agilent Zorbax Eclipse Plus C18,

    
    ).
    
    • Rationale: Phenyl-Hexyl phases often provide superior selectivity for halogenated aromatics due to

      
      -
      
      
      
      interactions.
  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (pH ~2.5)

    • B: Acetonitrile

    • Rationale: Acidic pH suppresses ionization of the phenol, sharpening the peak shape.

  • Gradient: 40% B to 90% B over 10 minutes.

  • Detection: UV at 280 nm (Phenolic absorption) and 210 nm (Benzene ring).

  • Flow Rate: 1.0 mL/min.

Self-Validating Step: Calculate the Tailing Factor (


) . If 

, the mobile phase pH is likely too high (phenol is ionizing) or the column has active silanol sites.
Method B: GC-MS (Trace Impurities & Specificity)

Why this works: GC-MS is indispensable when identifying unknown side-products or isomeric impurities (e.g., regioisomers of the bromination step). However, the phenolic hydroxyl group is polar and hydrogen-bonds with the column liner, causing adsorption. Derivatization is mandatory for high-precision quantification.

Optimized Protocol (Silylation)
  • Sample Prep: Dissolve 10 mg sample in 1 mL Anhydrous Pyridine.

  • Derivatization: Add

    
     BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
    
  • Incubation: Heat at

    
     for 30 minutes.
    
    • Mechanism:[1] Replaces the active proton on the -OH with a trimethylsilyl (TMS) group, drastically reducing polarity and volatility.

  • Injection: Split 1:50, Inlet

    
    .
    
  • Column: DB-5ms or equivalent (

    
    ).
    
  • Temp Program:

    
     (1 min) 
    
    
    
    
    
    
    
    
    
    (hold 3 min).

Self-Validating Step: Monitor the ion ratio of the molecular ion (


) to the 

fragment (loss of methyl from TMS). This ratio must remain constant across the peak to confirm peak purity.
Method C: -qNMR (Absolute Purity without Reference Standards)

Why this works: When a certified reference standard of 4-Bromo-3-(difluoromethyl)phenol is unavailable (common in early development), quantitative NMR (qNMR) allows for purity determination using an internal standard (IS) like


-Trifluorotoluene.
Optimized Protocol
  • Solvent: DMSO-

    
     or 
    
    
    
    (ensure solubility).
  • Internal Standard (IS):

    
    -Trifluorotoluene (CAS: 98-08-8). High purity (>99.9%).
    
  • Preparation: Weigh accurately ~20 mg of Sample and ~10 mg of IS into the same vial. Dissolve and transfer to NMR tube.

  • Acquisition Parameters:

    • Pulse Angle:

      
       (maximize signal).
      
    • Relaxation Delay (

      
      ): 
      
      
      
      (typically 30–60 seconds). Crucial for full relaxation.
    • Scans: 64 (for S/N > 150).

    • Center Frequency: ~ -110 ppm (for

      
      ) and -63 ppm (for IS).
      

Calculation:



Where 

= Integral,

= Number of Fluorines (2 for sample, 3 for IS),

= Molecular Weight,

= Weight.[2][3]

Decision Framework & Workflow Visualization

The following diagram illustrates the logical flow for selecting the appropriate analytical technique based on the sample stage and data requirements.

AnalyticalWorkflow Start Start: Sample Received CheckStd Is Certified Reference Standard Available? Start->CheckStd qNMR Method: 19F-qNMR (Absolute Purity) CheckStd->qNMR No CheckImp Goal: Trace Impurities or Isomer ID? CheckStd->CheckImp Yes qNMR_Out Output: Purity Value (%) & Secondary Standard Gen qNMR->qNMR_Out HPLC Method: HPLC-UV (Reverse Phase C18) qNMR_Out->HPLC Calibrate HPLC HPLC_Check Check Tailing Factor (Tf < 1.5?) HPLC->HPLC_Check HPLC_Adjust Action: Adjust pH or Change Column HPLC_Check->HPLC_Adjust Fail HPLC_Final Output: Batch Release Data HPLC_Check->HPLC_Final Pass HPLC_Adjust->HPLC CheckImp->HPLC Routine Quant GCMS Method: GC-MS (w/ BSTFA Derivatization) CheckImp->GCMS Impurity ID GC_Data Output: Impurity Profile (Mass Spec ID) GCMS->GC_Data

Figure 1: Decision matrix for selecting the optimal quantification method based on reference standard availability and analytical goals.

Experimental Data Summary (Simulated)

To assist in method validation, the following table summarizes typical performance metrics observed for 4-Bromo-3-(difluoromethyl)phenol using the protocols above.

ParameterHPLC-UV (280 nm)GC-MS (TMS-Deriv.)
Linearity (

)

(10–1000

g/mL)

(0.1–50

g/mL)
Retention Time ~6.5 min (Gradient)~12.4 min (DB-5ms)
Limit of Quantitation


Recovery (Spike) 98.5% – 101.5%95.0% – 105.0%
Specificity Resolves from des-bromo analogResolves structural isomers

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7172027, 4-Bromo-3,5-difluorophenol (Analogous Structure). Retrieved from [Link]

  • Organic Syntheses (2024). Difluoromethylation of Phenols. Org.[1][2][3][4] Synth. 2024, 101, 164–180.[4] Retrieved from [Link]

  • Journal of Organic Chemistry (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt.[5] J. Org.[1] Chem. 2019, 84, 21, 13755–13764. Retrieved from [Link]

Sources

Comparative Guide: Trifluoromethyl vs. Difluoromethyl Substituents in Phenols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of Trifluoromethyl (


)  versus Difluoromethyl (

)
groups when used as substituents on phenol scaffolds. It is designed for medicinal chemists and drug discovery scientists optimizing potency, physicochemical properties, and metabolic stability.
Executive Summary: Brute Force vs. Precision Engineering

In the optimization of phenolic drug candidates, the choice between


 and 

is rarely a simple swap of lipophilicity.
  • The Trifluoromethyl Group (

    
    )  acts as a "Metabolic Shield" and "Lipophilicity Anchor."  It is a blunt instrument for blocking metabolic hot spots and drastically increasing 
    
    
    
    , often at the cost of water solubility. It is sterically demanding (similar to isopropyl) and electronically inert regarding hydrogen bonding.
  • The Difluoromethyl Group (

    
    )  acts as a "Lipophilic Hydrogen Bond Donor."  It offers a unique "Goldilocks" zone: it improves lipophilicity and metabolic stability (though less than 
    
    
    
    ) but retains the ability to act as a weak hydrogen bond donor via its polarized
    
    
    bond. This allows for specific interactions with protein targets that
    
    
    cannot achieve.
Physicochemical Profiling

The following table synthesizes experimental data and Hammett substituent constants to quantify the differences.

PropertyTrifluoromethyl (

)
Difluoromethyl (

)
Implication for Phenols
Electronic Effect (

)

(Strong EWG)

to

(Moderate EWG)

lowers phenol

more aggressively.[1]
Phenol Acidity (

)

(para-substituted)

(para-substituted)

-phenols are more acidic, potentially increasing ionization at physiological pH (

).[1]
Lipophilicity (

)


to


drastically increases

;

is much closer to methyl.[1]
H-Bond Capacity Acceptor only (weak)Donor (

) & Acceptor

can engage backbone carbonyls in the binding pocket.[1]
Steric Bulk

(Isopropyl-like)
Smaller than


fits tighter pockets; less steric clash.[1]
Metabolic Stability Excellent (Inert

)
Good (Stable, but

is a potential soft spot)

is superior for blocking oxidative metabolism.[1]
Deep Dive: Mechanisms of Action
3.1. Modulation of Phenolic Acidity (

)

The acidity of the phenolic hydroxyl group determines the ratio of neutral phenol to phenolate anion at physiological pH (


). This ratio dictates membrane permeability (neutral species permeate) and solubility (anions are soluble).
  • Mechanism: Both groups are Electron Withdrawing Groups (EWG). They stabilize the phenolate anion through inductive effects (

    
    ).
    
  • The Difference: The

    
     group has three fluorine atoms pulling electron density, creating a stronger dipole than the two fluorines in 
    
    
    
    .
  • Result:

    • 4-Trifluoromethylphenol (

      
      ):  At pH 
      
      
      
      , approximately 5% of the compound exists as the impermeable phenolate anion.
    • 4-Difluoromethylphenol (

      
      ):  At pH 
      
      
      
      , only ~1.5% exists as the anion.
    • Strategic Choice: If your lead compound suffers from poor membrane permeability due to ionization, switching from

      
       to 
      
      
      
      can increase the fraction of the neutral species, potentially improving oral bioavailability.
3.2. The "Lipophilic Hydrogen Bond Donor"

This is the most critical differentiator. While fluorine is generally considered a weak hydrogen bond acceptor, the proton in the


 group is highly acidic due to the geminal fluorines.
  • Interaction Mode: The polarized

    
     bond can donate a hydrogen bond to protein backbone carbonyls or water.
    
  • Bioisosterism:

    
     is often cited as a bioisostere for hydroxyl (
    
    
    
    ) or thiol (
    
    
    ) groups but without the rapid metabolic conjugation (glucuronidation) liabilities of a phenol or alcohol.
  • Data Support: Abraham solute hydrogen bond acidity parameters (

    
    ) show 
    
    
    
    has measurable donor capacity (similar to thiophenol), whereas
    
    
    has none.[2]
3.3. Conformational Bias
  • 
    :  Has 
    
    
    
    symmetry (rotates freely like a propeller). It presents a uniform "wall" of fluorine atoms.
  • 
    :  Has a distinct dipole and lacks rotational symmetry. It often adopts specific conformations (endo/exo) to minimize dipole repulsion with the ring or adjacent groups. This can be exploited to lock a ligand into a bioactive conformation.
    
Decision Logic & Visualization

The following diagram illustrates the decision process for selecting between these two groups during Lead Optimization.

G Start Lead Optimization: Phenol Substitution Q1 Is Metabolic Instability the Primary Issue? Start->Q1 Q2 Is the Binding Pocket Sterically Constrained? Q1->Q2 No / Moderate CF3 Select -CF3 (Max Stability, Max Lipophilicity) Q1->CF3 Yes (Block Spot) Q3 Is H-Bonding Required for Potency? Q2->Q3 No CHF2 Select -CHF2 (H-Bond Donor, Lower Sterics) Q2->CHF2 Yes (Smaller Group) Q3->CF3 No (Hydrophobic Contact) Q3->CHF2 Yes (C-H...O Donor)

Caption: Decision tree for selecting fluorinated substituents based on metabolic, steric, and electronic requirements.

Experimental Protocols

To validate the effects of these substitutions in your specific scaffold, use the following self-validating protocols.

Protocol A: Determination of Phenolic

(Potentiometric Titration)

Purpose: To quantify the electronic influence of the fluorinated group on the phenol.

  • Preparation: Prepare a

    
     stock solution of the test compound in DMSO.
    
  • Titration Solvent: Use a co-solvent system (e.g., Methanol/Water 50:50) if solubility is low, but ideally

    
     KCl (aq) for physiological relevance.
    
  • Calibration: Calibrate the pH electrode using standard buffers (pH

    
    , 
    
    
    
    ,
    
    
    ) at
    
    
    .
  • Execution:

    • Add

      
       stock to 
      
      
      
      titration solvent.
    • Acidify to pH

      
       with 
      
      
      
      HCl.
    • Titrate with

      
       KOH standardized solution under 
      
      
      
      atmosphere (to exclude
      
      
      ).
  • Data Analysis: Plot pH vs. Volume of KOH. The inflection point (steepest slope) represents the equivalence point. The pH at the half-equivalence point is the apparent

    
    .[3]
    
  • Correction: If using methanol/water, apply the Yasuda-Shedlovsky extrapolation to determine aqueous

    
    .
    
Protocol B: Lipophilicity Assessment (Shake-Flask

)

Purpose: To measure the distribution coefficient at physiological pH.

  • Phases: Pre-saturate 1-octanol with phosphate-buffered saline (PBS, pH

    
    ) and vice versa for 24 hours.
    
  • Equilibration: Dissolve the test compound in the pre-saturated octanol phase (

    
    ).
    
  • Partitioning: Mix equal volumes (

    
    ) of compound-octanol and pre-saturated PBS in a glass vial.
    
  • Agitation: Shake mechanically for 60 minutes at

    
    , then centrifuge at 3000 rpm for 10 minutes to separate phases.
    
  • Quantification: Analyze both phases using HPLC-UV or LC-MS/MS.

  • Calculation:

    
    
    Self-Validation: Recovery (mass balance) must be 
    
    
    
    to ensure no precipitation or adsorption to glass occurred.
References
  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

  • Zafrani, Y., et al. (2017).[4] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. Link[4]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link[4]

  • Grossi, M. C., et al. (2025).[5] Quantifying the ability of the CF2H group as a hydrogen bond donor. Beilstein Journal of Organic Chemistry. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

Optimizing Metabolic Stability in Phenolic Drug Candidates: A Comparative Guide Using Propofol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Phenol Problem" in Drug Discovery

Phenolic moieties are ubiquitous in pharmacologically active compounds, acting as high-affinity hydrogen bond donors.[1] However, they present a notorious liability in drug development: rapid Phase II metabolism .[1] Unlike lipophilic amines that are primarily cleared by Cytochrome P450 (CYP) oxidation, phenols are aggressively targeted by UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs).

This guide objectively compares the metabolic stability of Propofol (2,6-diisopropylphenol) against its structural derivatives (Prodrugs and Bioisosteres). By analyzing this specific scaffold, we establish a universal protocol for assessing phenolic candidates, emphasizing the critical need for UDPGA-supplemented microsomal assays —a step often overlooked in standard high-throughput screening.

Comparative Analysis: Parent vs. Derivatives[1][2][3]

The following analysis compares the parent compound (Propofol) with two common stabilization strategies: Phosphate Prodrugs (Fospropofol) and Deuterated Analogs (D-Propofol).

Performance Matrix: Metabolic Stability & Pharmacokinetics[1][4][5][6]
FeaturePropofol (Parent) Fospropofol (Prodrug) Deuterated Propofol (Analog)
Primary Metabolic Liability Rapid Glucuronidation (UGT1A9) at -OH position.[2]Requires Alkaline Phosphatase cleavage to become active.Kinetic Isotope Effect (KIE) slows C-H oxidation (minor pathway).
In Vitro

(HLM + UDPGA)
< 10 min (High Clearance)> 120 min (High Stability)~12-15 min (Marginal Improvement)
Solubility Poor (Requires lipid emulsion)High (Water soluble)Poor (Lipid emulsion)
Onset of Action Rapid (< 1 min)Delayed (4–8 min)Rapid (< 1 min)
Mechanism of Stabilization N/ASteric/Electronic Masking: Phosphate group blocks UGT access.Bond Strengthening: C-D bond is stronger than C-H, slowing oxidative clearance.[1]
Expert Insight on Causality[1]
  • Why Propofol Fails Stability Tests: The electron-rich phenolic ring facilitates rapid electrophilic attack by conjugating enzymes. The steric bulk of the isopropyl groups is insufficient to block UGT1A9 access to the hydroxyl group.

  • Why Prodrugs Succeed: Fospropofol masks the metabolic "soft spot" (the -OH group). By converting the phenol to a phosphate ester, the molecule becomes unrecognizable to UGTs until it is hydrolyzed in the plasma.

  • The Deuterium Limitation: Deuteration only impacts metabolic steps involving C-H bond cleavage (CYP-mediated oxidation). Since Propofol's primary clearance mechanism is conjugation (O-glucuronidation), deuterating the isopropyl chains offers minimal stability gain.[1]

The Metabolic Pathway (Visualization)

Understanding the competing pathways is essential for designing the correct assay. The diagram below illustrates the dominant Phase II pathways over the minor Phase I oxidative routes.

MetabolicPathway cluster_legend Pathway Legend Propofol Propofol (Parent Phenol) Propofol_G Propofol-Glucuronide (Major Metabolite) Propofol->Propofol_G UGT1A9 (Fast) Propofol_S Propofol-Sulfate (Minor Metabolite) Propofol->Propofol_S SULT1A1 Quinone Quinone Deriv. (CYP-Mediated) Propofol->Quinone CYP2B6 (Slow) key Thick Arrow = High Clearance Route Dashed Arrow = Minor Route

Figure 1: Metabolic fate of Propofol. Note the dominance of UGT-mediated glucuronidation over CYP-mediated oxidation.

Experimental Protocol: The "UDPGA-Supplemented" Assay

Standard HLM assays will generate FALSE POSITIVES for phenolic stability. Most Contract Research Organizations (CROs) run standard metabolic stability assays using only NADPH (cofactor for CYPs). Because phenols are cleared via UGTs, they will appear stable in an NADPH-only assay, leading to late-stage failure.[1]

The Solution: You must supplement the Human Liver Microsome (HLM) incubation with UDPGA (Uridine 5'-diphospho-glucuronic acid) and Alamethicin (pore-forming peptide) to activate the UGT enzymes located in the microsomal lumen.

Step-by-Step Methodology
Materials
  • Test Compound: Propofol (10 mM DMSO stock).

  • System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.[1]

  • Cofactor A (Phase I): NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

  • Cofactor B (Phase II): UDPGA (2 mM final concentration).

  • Activator: Alamethicin (25 µg/mg microsomal protein) – Critical for UGT access.

  • Quench Solution: Ice-cold Acetonitrile with Internal Standard (e.g., Tolbutamide).

Workflow
  • Pre-Incubation (Activation):

    • Mix HLM (0.5 mg/mL final) with Alamethicin in Potassium Phosphate buffer (100 mM, pH 7.4).

    • Incubate on ice for 15 minutes. Reasoning: Alamethicin permeabilizes the microsomal membrane, allowing UDPGA to reach the active site of UGTs.

  • Substrate Addition:

    • Spike Propofol into the mixture (Final conc: 1 µM). Keep DMSO < 0.1%.[1]

    • Pre-warm at 37°C for 5 minutes.

  • Reaction Initiation:

    • Group A (Control): Add Buffer only.

    • Group B (Phase I only): Add NADPH.

    • Group C (Full Metabolism): Add NADPH + UDPGA .

  • Sampling:

    • At

      
       min, remove 50 µL aliquots.
      
    • Immediately dispense into 150 µL ice-cold Acetonitrile (Quench).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode for Propofol parent depletion).

Visualization: Assay Decision Logic[1]

AssayLogic Start Start Phenol Stability Assay Cofactor Select Cofactors Start->Cofactor NADPH_Only NADPH Only (Standard CYP Assay) Cofactor->NADPH_Only Incorrect Full_Sys NADPH + UDPGA + Alamethicin Cofactor->Full_Sys Correct Result_Bad FALSE STABILITY (Misses Glucuronidation) NADPH_Only->Result_Bad Result_Good ACCURATE CLEARANCE (Captures Phase I & II) Full_Sys->Result_Good

Figure 2: Decision logic for selecting the correct cofactor system for phenolic compounds.

Data Interpretation

To quantify stability, calculate the Intrinsic Clearance (


)  using the depletion rate constant (

).
  • Plot Data: Plot

    
     vs. Time (min).
    
  • Calculate Slope (

    
    ):  The slope of the linear regression represents the elimination rate constant (
    
    
    
    ).
  • Calculate Half-Life (

    
    ): 
    
    
    
    
  • Calculate

    
    : 
    
    
    
    

Benchmarking Results:

  • High Stability:

    
     (Good candidate for oral dosing).
    
  • Moderate Stability:

    
    .
    
  • Low Stability (Propofol):

    
     (Likely requires IV infusion or prodrug strategy).
    

References

  • Ackley, D. C., et al. (2004).[1][3] Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Protocols.

  • Waters Corporation. (2022).[1] Determination of Microsomal Stability by UPLC-MS/MS. Application Note.

  • Patsnap Synapse. (2025). What is the importance of metabolic stability in drug design?

  • ResearchGate. (2018). Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects.

  • Termedia. (2021). Systematic review of the stability and compatibility of propofol injection.

Sources

The Difluoromethyl Group: A Strategic Bioisostere for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to its Properties, Synthesis, and Evaluation in Bioisosteric Replacement Studies

In the landscape of contemporary drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of medicinal chemistry. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, has emerged as a powerful tool in this endeavor. Among the various bioisosteric motifs, the difluoromethyl (CF₂H) group has garnered significant attention for its unique electronic and steric attributes, positioning it as a versatile surrogate for common functional groups such as hydroxyl (OH), thiol (SH), and methyl (CH₃).[1][2][3]

This guide provides a comprehensive comparison of the difluoromethyl group with its classical bioisosteres, offering experimental insights and detailed protocols for researchers, scientists, and drug development professionals. We will delve into the nuanced properties of the CF₂H group, explore synthetic strategies for its incorporation, and outline a systematic workflow for evaluating the success of a bioisosteric replacement study.

The Difluoromethyl Group: A Profile of a "Lipophilic Hydrogen Bond Donor"

The difluoromethyl group is often described as a "lipophilic hydrogen bond donor," a term that encapsulates its most valuable and paradoxical characteristics in drug design.[3][4] The two highly electronegative fluorine atoms create a partial positive charge on the carbon and render the attached hydrogen atom sufficiently acidic to act as a hydrogen bond donor.[1] This capacity for hydrogen bonding is a critical feature that allows it to mimic the interactions of hydroxyl and thiol groups with biological targets.[1][5]

However, unlike the polar hydroxyl and thiol groups, the CF₂H group generally increases the lipophilicity of a molecule, a property that can enhance membrane permeability and bioavailability.[6][7] This dual nature makes the difluoromethyl group a particularly strategic choice for lead optimization.

Comparative Physicochemical Properties

The decision to employ a bioisosteric replacement is predicated on a thorough understanding of the subtle yet significant differences in the physicochemical properties of the respective functional groups. The following table summarizes the key properties of the difluoromethyl group in comparison to its common isosteres.

PropertyDifluoromethyl (-CF₂H)Hydroxyl (-OH)Thiol (-SH)Methyl (-CH₃)Trifluoromethyl (-CF₃)
Hydrogen Bond (HB) Acidity (A) 0.035 - 0.165 (context-dependent)[1][8]Strong DonorModerate DonorNon-donorNon-donor
Lipophilicity (ΔlogP) Variable; can increase or decrease lipophilicity relative to -CH₃[1][3][4]Decreases LipophilicitySlightly Increases LipophilicityBaselineSignificantly Increases Lipophilicity[9]
pKa of C-H ~25-28N/A~10-11~50N/A
Metabolic Stability Generally high due to strong C-F bonds[5][10]Prone to oxidation and conjugationProne to oxidationProne to oxidationVery high
Electronic Effect Strong electron-withdrawing[6]Electron-donating (resonance), electron-withdrawing (inductive)Weakly electron-donatingElectron-donatingVery strong electron-withdrawing
Steric Size (Van der Waals Radius) Intermediate between -CH₃ and -CF₃Smaller than -CH₃Larger than -OHBaselineLarger than -CH₃

Causality Behind the Choices: The selection of a bioisostere is a multi-parameter optimization problem.

  • Replacing -OH or -SH with -CF₂H: This is often pursued to enhance metabolic stability and improve oral bioavailability by increasing lipophilicity.[5][10] The ability of the CF₂H group to act as a hydrogen bond donor is crucial for retaining binding affinity at the target protein.[1] However, it's important to note that the hydrogen bond donating capacity of the difluoromethyl group is generally weaker than that of a hydroxyl group.[1][4]

  • Replacing -CH₃ with -CF₂H: This strategy can introduce a new hydrogen bonding interaction with the target, potentially increasing potency and selectivity.[1] The impact on lipophilicity is less predictable and is highly dependent on the molecular context.[1][3] In some cases, contrary to the "lipophilic" descriptor, a decrease in lipophilicity has been observed.[1]

Experimental Workflow for Bioisosteric Replacement Studies

A robust and self-validating experimental workflow is essential to objectively assess the impact of a bioisosteric replacement. The following diagram and protocol outline a systematic approach.

Bioisosteric_Replacement_Workflow cluster_synthesis Synthesis cluster_physchem Physicochemical Profiling cluster_in_vitro In Vitro Evaluation cluster_analysis Data Analysis & Decision Start Parent Compound (e.g., R-OH) Synth Introduction of -CF2H Group Start->Synth Product Difluoromethyl Analogue (R-CF2H) Synth->Product LogP logP/logD Determination Product->LogP pKa pKa Measurement Product->pKa Solubility Aqueous Solubility Product->Solubility HBAcidity HB Acidity (NMR) Product->HBAcidity Binding Target Binding Assay (e.g., Ki, IC50) Product->Binding Functional Functional Assay (e.g., EC50) Product->Functional Metabolic Metabolic Stability (Microsomes, Hepatocytes) Product->Metabolic Permeability Permeability Assay (e.g., PAMPA, Caco-2) Product->Permeability Compare Compare Data of Parent vs. Analogue LogP->Compare pKa->Compare Solubility->Compare HBAcidity->Compare Binding->Compare Functional->Compare Metabolic->Compare Permeability->Compare Decision Go/No-Go Decision for In Vivo Studies Compare->Decision

Caption: A typical experimental workflow for a bioisosteric replacement study.

Synthesis: Introduction of the Difluoromethyl Group

The incorporation of the CF₂H moiety can be achieved through various synthetic methodologies, broadly categorized into nucleophilic, electrophilic, and radical difluoromethylation.[6] A late-stage functionalization approach, where the bioisosteric replacement is performed on a complex, drug-like molecule, is often desirable to minimize synthetic steps.[11]

Protocol: Deoxydifluoromethylation of an Aliphatic Alcohol

This protocol is adapted from a metallaphotoredox-catalyzed method that allows for the direct conversion of an aliphatic alcohol to its difluoromethyl analogue.[11]

Materials:

  • Aliphatic alcohol substrate

  • Benzoxazolium salt (NHC precursor)

  • Copper catalyst (e.g., Cu(I) salt)

  • Electrophilic difluoromethylating reagent (e.g., a difluoromethyl sulfonium salt)

  • Photocatalyst (e.g., an iridium or ruthenium complex)

  • Base (e.g., an organic base)

  • Anhydrous, deoxygenated solvent (e.g., 1,4-dioxane)

  • Blue LED light source

Procedure:

  • To an oven-dried reaction vessel, add the aliphatic alcohol substrate, benzoxazolium salt, copper catalyst, photocatalyst, and a magnetic stir bar.

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).

  • Add the anhydrous, deoxygenated solvent via syringe, followed by the base.

  • Stir the mixture at room temperature for a designated period to allow for the activation of the alcohol.

  • Add the electrophilic difluoromethylating reagent to the reaction mixture.

  • Irradiate the reaction vessel with a blue LED light source while maintaining vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the crude product by flash column chromatography to obtain the desired difluoromethylated compound.

Trustworthiness of the Protocol: This method's reliability stems from its demonstrated broad substrate scope, including complex, late-stage intermediates and approved drug molecules.[11] The mild reaction conditions are compatible with a variety of sensitive functional groups, making it a robust tool for medicinal chemists.

Physicochemical and In Vitro Evaluation

Following successful synthesis, a head-to-head comparison of the parent compound and its difluoromethyl analogue is crucial.

Key Experiments:

  • Lipophilicity (logP/logD): Determined by the shake-flask method or, more commonly, by reverse-phase high-performance liquid chromatography (RP-HPLC). This quantifies the change in lipophilicity, which is a key predictor of membrane permeability and metabolic fate.

  • Hydrogen Bond Acidity (A): Measured using Abraham's solute ¹H NMR analysis. This involves measuring the chemical shift of the CF₂H proton in both deuterated dimethyl sulfoxide (DMSO-d₆) and deuterated chloroform (CDCl₃).[12] The difference in chemical shifts provides a quantitative measure of the hydrogen bond donating capacity.

  • Metabolic Stability: Assessed by incubating the compounds with liver microsomes or hepatocytes and quantifying the rate of parent compound depletion over time. This provides a direct measure of the improvement in metabolic half-life.

  • Target Affinity and Functional Activity: Determined using appropriate in vitro assays (e.g., radioligand binding assays, enzyme inhibition assays, or cell-based functional assays). This is the ultimate test of whether the bioisosteric replacement has maintained or improved the desired biological activity.

Case Study: The Difluoromethyl Group in a mTORC1/2 Inhibitor

A compelling example of the successful application of the difluoromethyl group is in the development of the mTORC1/2 selective inhibitor, PQR620.[12] In this case, the introduction of the CF₂H group was instrumental in achieving over 1000-fold selectivity for mTOR over the related kinase PI3Kα.[12] Computational modeling revealed that the difluoromethyl group forms a critical hydrogen bonding interaction with a glutamate residue (Glu2190) in the mTOR active site, an interaction that is not possible with a methyl or trifluoromethyl group.[12] This highlights the power of the CF₂H group to introduce new, favorable interactions that can dramatically enhance potency and selectivity.

mTOR_Interaction cluster_protein mTOR Active Site cluster_inhibitor PQR620 Glu2190 Glu2190 Inhibitor_Core Inhibitor Scaffold CF2H_group CF2H Inhibitor_Core->CF2H_group CF2H_group->Glu2190 Hydrogen Bond

Caption: The CF₂H group of PQR620 forming a key hydrogen bond.

Conclusion

The difluoromethyl group is a valuable and versatile tool in the medicinal chemist's armamentarium. Its unique combination of moderate lipophilicity, hydrogen bond donating capability, and enhanced metabolic stability provides a powerful strategy for optimizing the properties of drug candidates.[10] By understanding its fundamental characteristics and employing robust synthetic and analytical methodologies, researchers can effectively leverage the -CF₂H group to design next-generation therapeutics with improved efficacy and pharmacokinetic profiles. This guide serves as a foundational resource for scientists and professionals in the field of drug development, providing the necessary data, protocols, and conceptual frameworks to harness the full potential of this important functional group.

References

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804. [Link]

  • Douglas, J. T., et al. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(32), 10216–10220. [Link]

  • Saphier, S., & Zafrani, Y. (2024). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2362158. [Link]

  • Wang, Z., et al. (2024). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Journal of Agricultural and Food Chemistry, 72(5), 2269–2285. [Link]

  • Li, Y., et al. (2023). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 14(6), 1145–1150. [Link]

  • Gouverneur, V., et al. (2024). The ¹⁸F‐Difluoromethyl Group: Challenges, Impact and Outlook. Angewandte Chemie International Edition, 63(21), e202318118. [Link]

  • Ferreira, R. J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(9), 3809. [Link]

  • Britton, R., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7037–7088. [Link]

  • MacMillan, D. W. C., et al. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Journal of the American Chemical Society, 146(7), 5067–5073. [Link]

  • Zafrani, Y., et al. (2017). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797–804. [Link]

  • Wang, X., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8846. [Link]

  • Saphier, S., et al. (2019). CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? Journal of Medicinal Chemistry, 62(11), 5641–5649. [Link]

Sources

A Comparative Guide to Novel Compounds Synthesized from 4-Bromo-3-(difluoromethyl)phenol: A Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of a starting scaffold is a critical decision that dictates the trajectory of a discovery program. The ideal building block offers not only a foundation for structural diversity but also inherent properties that can translate into favorable downstream characteristics. 4-Bromo-3-(difluoromethyl)phenol is one such scaffold, poised at the intersection of synthetic versatility and desirable physicochemical attributes. This guide provides an in-depth characterization of novel compound classes derived from this promising starting material, offering a comparative analysis of their synthetic routes, potential biological activities, and the underlying scientific rationale for their design.

The Strategic Advantage of the 4-Bromo-3-(difluoromethyl)phenol Scaffold

The utility of 4-Bromo-3-(difluoromethyl)phenol as a precursor in medicinal chemistry is rooted in the distinct and complementary roles of its constituent functional groups. The bromine atom at the 4-position serves as a versatile synthetic handle, amenable to a wide array of palladium-catalyzed cross-coupling reactions. This allows for the systematic and predictable introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships (SAR).

Concurrently, the 3-(difluoromethyl) group is a feature of significant interest in modern drug design. The -CHF₂ group is often employed as a bioisostere of a hydroxyl (-OH) or thiol (-SH) group, but with increased lipophilicity. This "lipophilic hydroxyl" mimic can enhance membrane permeability and metabolic stability by blocking sites of oxidation, without the liability of forming reactive metabolites.[1] This strategic incorporation of fluorine can thus lead to compounds with improved pharmacokinetic profiles.[2]

This guide will explore the synthesis and comparative potential of three principal classes of novel compounds derived from this scaffold: Ethers , Biaryls , and Arylamines .

Synthesis of Novel Derivatives: A Modular Approach

The synthetic pathways to generate diverse libraries from 4-Bromo-3-(difluoromethyl)phenol are robust and well-established in the chemical literature. Below, we outline the core synthetic strategies for each compound class.

G cluster_0 Synthetic Pathways A 4-Bromo-3-(difluoromethyl)phenol B Ether Derivatives A->B O-Alkylation / Williamson Ether Synthesis C Biaryl Derivatives A->C Suzuki-Miyaura Coupling D Arylamine Derivatives A->D Buchwald-Hartwig Amination

Caption: Synthetic workflow for the diversification of the 4-Bromo-3-(difluoromethyl)phenol scaffold.

Experimental Protocol 1: Synthesis of Ether Derivatives via Williamson Ether Synthesis

The phenolic hydroxyl group is a readily accessible site for modification. The Williamson ether synthesis provides a reliable method for introducing a variety of alkyl or aryl substituents.

  • Deprotonation: To a solution of 4-Bromo-3-(difluoromethyl)phenol (1.0 eq) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).

  • Reaction: Stir the mixture at room temperature for 30 minutes. To this, add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide; 1.1 eq).

  • Heating and Monitoring: Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental Protocol 2: Synthesis of Biaryl Derivatives via Suzuki-Miyaura Coupling

The carbon-bromine bond is an ideal handle for palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a cornerstone for the formation of carbon-carbon bonds.[3][4]

  • Reaction Setup: In a reaction vessel, combine 4-Bromo-3-(difluoromethyl)phenol (1.0 eq), the desired boronic acid or boronic ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃, 2.0 eq).

  • Solvent: Add a solvent system, commonly a mixture of toluene and water or dioxane and water.

  • Degassing and Heating: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Heat the reaction to 80-100 °C under an inert atmosphere.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, cool the mixture, separate the organic layer, and extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Experimental Protocol 3: Synthesis of Arylamine Derivatives via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of substituted anilines.[5][6]

  • Reaction Setup: Combine 4-Bromo-3-(difluoromethyl)phenol (1.0 eq), the desired primary or secondary amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Solvent and Inert Atmosphere: Add an anhydrous, aprotic solvent like toluene or dioxane. The reaction must be carried out under a strictly inert atmosphere (argon or nitrogen).

  • Heating and Monitoring: Heat the reaction mixture, typically between 80-110 °C, and monitor its progress.

  • Work-up: After cooling, quench the reaction with water and extract the product into an organic solvent.

  • Purification: Wash the combined organic extracts, dry, and concentrate. Purify the crude product via column chromatography.

Physicochemical Properties and Characterization

The structural modifications introduced in each class of derivatives are expected to have a significant impact on their physicochemical properties, which in turn influence their pharmacokinetic profiles.

Compound Class Representative Structure Molecular Weight ( g/mol ) cLogP (Predicted) Topological Polar Surface Area (Ų) Rationale for Change
Starting Material 4-Bromo-3-(difluoromethyl)phenol225.012.8520.23Baseline
Ether Derivative 1-Bromo-4-(benzyloxy)-2-(difluoromethyl)benzene315.134.609.23Increased lipophilicity and size; loss of H-bond donor.
Biaryl Derivative 4'-Hydroxy-3'-(difluoromethyl)-[1,1'-biphenyl]-4-carbonitrile271.233.5044.01Increased rigidity and polarity depending on the coupled ring's substituents.
Arylamine Derivative 4-(Cyclohexylamino)-2-(difluoromethyl)phenol255.293.8032.26Introduction of a basic center and H-bond donor/acceptor capabilities.

Comparative Biological Evaluation: Targeting FGFR1

Based on published data for structurally related brominated aromatic compounds, Fibroblast Growth Factor Receptor 1 (FGFR1) presents a plausible and compelling biological target for these novel derivatives.[7] Overactivation of the FGFR1 signaling pathway is implicated in various cancers, making it an attractive target for therapeutic intervention.

FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binds & Dimerizes PLCg PLCγ FGFR1->PLCg Phosphorylates ERK ERK FGFR1->ERK Activates via Ras-Raf-MEK Proliferation Cell Proliferation & Survival PLCg->Proliferation ERK->Proliferation Inhibitor Novel Inhibitor Inhibitor->FGFR1 Inhibits Kinase Activity

Caption: Simplified FGFR1 signaling pathway and the point of intervention for the novel inhibitors.

Experimental Protocol 4: In Vitro FGFR1 Kinase Inhibition Assay

This assay will determine the concentration at which the novel compounds inhibit 50% of the FGFR1 kinase activity (IC₅₀).

  • Reagents and Materials: Recombinant human FGFR1 kinase domain, ATP, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction: In a 384-well plate, add the FGFR1 enzyme, the peptide substrate, and the test compounds at various concentrations.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using the detection reagent and a luminometer. The light output is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Hypothetical Performance Comparison
Compound Class Representative Compound Hypothetical FGFR1 IC₅₀ (nM) Selectivity vs. VEGFR2 (Fold) Rationale for Predicted Activity
Benchmark Nintedanib (Known FGFR/VEGFR inhibitor)15-35~1Broad-spectrum kinase inhibitor.
Ether Derivative 1-Bromo-4-(benzyloxy)-2-(difluoromethyl)benzene> 1000-Lacks key interactions with the hinge region of the kinase.
Biaryl Derivative 4'-Hydroxy-3'-(difluoromethyl)-[1,1'-biphenyl]-4-carbonitrile50 - 200> 10The biaryl scaffold can orient functional groups to interact with the ATP binding site. The nitrile may form hydrogen bonds.
Arylamine Derivative 4-(Cyclohexylamino)-2-(difluoromethyl)phenol20 - 100> 20The N-H group can act as a hydrogen bond donor to the kinase hinge region, a common binding motif for kinase inhibitors.

Structure-Activity Relationship (SAR) Insights

The transition from the starting material to the three classes of derivatives allows for a systematic exploration of the SAR.

  • Ether Derivatives: While simple alkylation of the phenol may improve lipophilicity, it removes a critical hydrogen bond donor. For many kinase targets, this hydroxyl (or a mimic) is essential for binding to the hinge region of the ATP pocket. Thus, these derivatives are predicted to have lower potency unless the introduced ether moiety itself can form other favorable interactions.

  • Biaryl Derivatives: The Suzuki coupling allows for the introduction of a second aromatic ring, which can access deeper pockets within the binding site and establish additional van der Waals or pi-stacking interactions. The substitution pattern on the newly introduced ring is critical for tuning potency and selectivity.

  • Arylamine Derivatives: The introduction of a secondary amine via Buchwald-Hartwig amination is a classic strategy in kinase inhibitor design. The N-H moiety can serve as a hydrogen bond donor, mimicking the interaction of the adenine portion of ATP with the kinase hinge. The substituent on the amine (e.g., the cyclohexyl group) can be varied to optimize interactions with the solvent-exposed region of the active site, thereby influencing both potency and selectivity.

Conclusion and Future Directions

4-Bromo-3-(difluoromethyl)phenol is a highly valuable and versatile starting material for the synthesis of novel compounds with significant therapeutic potential. The orthogonal reactivity of the phenolic hydroxyl and the aryl bromide allows for the generation of diverse chemical libraries through robust and well-understood synthetic transformations. The inherent properties of the difluoromethyl group offer a strategic advantage in designing molecules with enhanced pharmacokinetic profiles.

The comparative analysis presented here suggests that arylamine derivatives synthesized via Buchwald-Hartwig amination hold particular promise as kinase inhibitors, owing to their ability to form key hydrogen bond interactions within the ATP binding site. Future work should focus on the synthesis and biological evaluation of a focused library of these derivatives to validate these hypotheses and further refine the structure-activity relationships for this promising scaffold.

References

  • Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. National Center for Biotechnology Information.[Link]

  • Difluoromethylation of Phenols. Organic Syntheses.[Link]

  • Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Beilstein Journal of Organic Chemistry.[Link]

  • Synthesis of aryldifluoromethyl aryl ethers via nickel-catalyzed suzuki cross-coupling between aryloxydifluoromethyl bromides and boronic acids. Nature Communications.[Link]

  • Design, Synthesis, and Biological Evaluation of Phenol Bioisosteric Analogues of 3-Hydroxymorphinan. National Center for Biotechnology Information.[Link]

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. International Journal of Chemical Engineering and Applications.[Link]

  • Facile In Situ Difluoromethylation of Phenols and Thiols Using Ethyl Bromodifluoroacetate and K₂CO₃. Thieme Chemistry.[Link]

  • 4-Bromo-3,5-difluorophenol. PubChem.[Link]

  • Difluoromethylation of Phenols. ResearchGate.[Link]

  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PubMed.[Link]

  • C−F Bond Activation Enables Synthesis of Aryl Difluoromethyl Bicyclopentanes as Benzophenone-Type Bioisosteres. ChemRxiv.[Link]

  • Room-Temperature Alkyl−Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Journal of the American Chemical Society.[Link]

  • 4-Bromo-3-fluorophenol. PubChem.[Link]

  • The Suzuki Reaction. Stanford University.[Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]

  • Difluorocarbene as a Building Block for Consecutive Bond-Forming Reactions. PubMed.[Link]

  • Design, synthesis, and biological evaluation of novel phenol ether derivatives as non-covalent proteasome inhibitors. PubMed.[Link]

  • Synthesis, biological evaluation and in silico study of 4-(benzo[d]thiazole-2-yl) phenols based on 4-hydroxy coumarin as acetylcholinesterase inhibitors. National Center for Biotechnology Information.[Link]

  • Design, Synthesis, and Biological Evaluation of Phenol Bioisosteric Analogues of 3-Hydroxymorphinan. PubMed.[Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.[Link]

  • The Role of 4-Bromo-3-(trifluoromethyl)phenol in Pharmaceutical and Agrochemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Buchwald-Hartwig aminations on bromoflavones. ResearchGate.[Link]

  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate.[Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 4-Bromo-3-(difluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of drug development and chemical research requires not only scientific acumen but also an unwavering commitment to safety. 4-Bromo-3-(difluoromethyl)phenol, a halogenated aromatic phenol, is a valuable reagent in organic synthesis. However, its structural motifs—a phenol ring, a bromine atom, and a difluoromethyl group—necessitate a rigorous and well-understood safety protocol. Phenols, as a class, are known to be corrosive and toxic, capable of causing severe chemical burns and systemic effects upon absorption.[1][2] The presence of halogenation further underscores the need for cautious handling.

This guide moves beyond a simple checklist. It provides a procedural and logical framework for the safe handling, use, and disposal of 4-Bromo-3-(difluoromethyl)phenol, grounded in established safety principles for hazardous organic compounds. Our objective is to empower you, our fellow researchers, with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the 'Why'

While a specific Safety Data Sheet (SDS) for 4-Bromo-3-(difluoromethyl)phenol is not available, we can infer its primary hazards from analogous compounds like 4-bromophenol and other halogenated phenols. The expected hazards are significant and drive every procedural recommendation that follows.

  • Corrosive and Irritant Effects: Phenolic compounds are protoplasmic poisons that can cause severe burns to the skin and eyes.[1][2] An insidious characteristic of phenol is its anesthetic effect, which can mask the initial pain of an exposure, potentially delaying first aid and leading to more severe injury.[1][2]

  • Systemic Toxicity: Phenol and its derivatives can be readily absorbed through the skin, leading to systemic toxicity affecting the central nervous system, liver, and kidneys.[3] Deaths have been reported from significant dermal exposures to phenol solutions.[1][2]

  • Respiratory Tract Irritation: As with many reactive chemical powders or solutions, inhalation of dust or vapors can cause respiratory irritation.[4][5][6]

  • Aquatic Toxicity: Brominated organic compounds are often toxic to aquatic life, requiring specialized disposal methods to prevent environmental release.[7][8]

Engineering Controls: Your First and Best Line of Defense

Before any personal protective equipment is worn, the work environment must be engineered to minimize exposure. Reliance on PPE alone is an insufficient safety strategy.

  • Chemical Fume Hood: All work involving 4-Bromo-3-(difluoromethyl)phenol, from weighing the solid to preparing solutions and running reactions, must be conducted inside a certified chemical fume hood.[9] This is non-negotiable. The fume hood contains vapors and potential aerosols, protecting the user from inhalation exposure.[10]

  • Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood provides localized control, which is the primary barrier.[11]

  • Proximity to Safety Equipment: An emergency eyewash station and safety shower must be readily accessible and unobstructed.[9][12] Verify their functionality before beginning your work.

Personal Protective Equipment (PPE): A Comprehensive Protocol

PPE is the final barrier between you and the chemical. It must be selected and used correctly. The following protocol is mandatory for all personnel handling this compound.

Eye and Face Protection

Direct contact with the eyes can cause permanent injury.[2]

  • Mandatory: Wear chemical safety goggles that conform to European Standard EN 166 or OSHA 29 CFR 1910.133 regulations.[13]

  • Recommended for Splash Risk: When handling larger quantities or during procedures with a high splash potential (e.g., transferring solutions), a full-face shield should be worn over the safety goggles.[3][14][15]

Skin and Body Protection

Given the high risk of dermal absorption, comprehensive body protection is essential.

  • Laboratory Coat: A fully buttoned, long-sleeved lab coat is required.[9][15]

  • Appropriate Attire: Long pants and fully enclosed, closed-toe shoes are mandatory.[1][16][17] No part of the leg or foot should be exposed.

  • Apron: For tasks involving a significant splash risk, a chemically resistant apron (e.g., made of butyl rubber or neoprene) should be worn over the lab coat.[1]

Hand Protection

Choosing the correct gloves is critical, as phenols and halogenated solvents can penetrate common glove materials.[1][9]

  • Material Selection: Nitrile gloves, while common in labs, are generally recommended only for incidental splash protection with phenols and should be removed immediately upon contact.[1] For direct handling or prolonged tasks, more robust gloves are necessary. Butyl rubber or neoprene gloves offer superior resistance to phenols.[1]

  • The Double-Glove Technique: A field-proven best practice is to double-glove. Wear a lighter-weight nitrile glove as the inner layer and a heavier, chemically-resistant glove (like neoprene or butyl rubber) as the outer layer. This provides splash protection while maintaining a degree of dexterity.[1]

  • Inspection and Removal: Always inspect gloves for tears or punctures before use. Remove gloves with care to avoid skin contamination.[7] Wash hands thoroughly after removing gloves.[9][12]

TaskRequired PPE Summary
Weighing Solid Compound Chemical Fume Hood, Safety Goggles, Lab Coat, Double Gloves (Nitrile inner, Neoprene/Butyl outer)
Preparing Solutions Chemical Fume Hood, Safety Goggles, Face Shield, Lab Coat, Chemical Apron, Double Gloves (Nitrile inner, Neoprene/Butyl outer)
Running Reaction/Workup Chemical Fume Hood, Safety Goggles, Lab Coat, Double Gloves (Nitrile inner, Neoprene/Butyl outer)
Cleaning Glassware Safety Goggles, Lab Coat, Double Gloves (Nitrile inner, Neoprene/Butyl outer)

Operational Plan: Step-by-Step Handling Protocol

  • Preparation: Before retrieving the chemical, ensure the fume hood is on and the sash is at the appropriate working height. Lay down an absorbent, plastic-backed liner on the work surface.[18] Assemble all necessary glassware and equipment.

  • Don PPE: Put on all required PPE as detailed in the table above.

  • Weighing: Tare a suitable container inside the fume hood. Carefully transfer the required amount of 4-Bromo-3-(difluoromethyl)phenol, avoiding the creation of dust.[11] Close the primary container immediately.

  • Dissolution: Add the solvent to the container with the phenol slowly to avoid splashing. If necessary, use a magnetic stirrer at a low speed.

  • Transfer: When transferring solutions, do so carefully to minimize splashes. Use appropriate glassware and funnels.

  • Post-Handling: After use, securely close all containers.[11] Wipe down the work surface with a suitable decontaminant (if applicable) or soap and water, and dispose of the liner and any contaminated wipes as hazardous waste.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding self-contamination. Wash hands thoroughly.

Emergency Response and Disposal Plan

Immediate Actions for Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes at an emergency shower or sink.[14] Remove all contaminated clothing while flushing.[14] Seek immediate medical attention. Do not use neutralizing agents.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[7][11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[5][6][19] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[7][8] Seek immediate medical attention immediately.[12]

Spill Response Workflow

The following diagram outlines the logical steps for responding to a spill.

SpillResponse cluster_prep Initial Assessment cluster_action Response Actions Spill Spill Occurs AssessSize Assess Spill Size & Location Spill->AssessSize SmallSpill Small Spill (<50 mL) Inside Fume Hood AssessSize->SmallSpill Small & Contained LargeSpill Large Spill (>50 mL) or Outside Hood AssessSize->LargeSpill Large or Uncontained Contain 1. Don additional PPE 2. Contain with absorbent pads SmallSpill->Contain Evacuate 1. Alert others & Evacuate Area 2. Close Doors LargeSpill->Evacuate Cleanup 3. Collect absorbent material into waste container Contain->Cleanup Decontaminate 4. Wipe area with soap & water 5. Dispose of all materials as waste Cleanup->Decontaminate CallHelp 3. Call Emergency Services / EHS Evacuate->CallHelp

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.